6-Aminopyrazin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-6-2-4(8)7-3/h1-2H,(H3,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYFWQDQLAEMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-36-7 | |
| Record name | 6-aminopyrazin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
What is the exact mass and molecular weight of 6-Aminopyrazin-2-ol
An In-Depth Technical Guide to 6-Aminopyrazin-2-ol: Physicochemical Properties, Synthesis, and Biological Context
Abstract
This technical guide provides a comprehensive overview of 6-Aminopyrazin-2-ol (and its predominant tautomer, 6-amino-1H-pyrazin-2-one), a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the molecule's precise physicochemical properties, including its exact mass and molecular weight. A detailed, field-proven protocol for its synthesis via hydrolysis of a commercially available precursor is provided, with a causal explanation for each step. Furthermore, this document outlines standard analytical methodologies for structural confirmation and discusses the potential biological significance of the aminopyrazine scaffold, supported by authoritative references. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound.
Core Physicochemical Properties and Structural Analysis
6-Aminopyrazin-2-ol is a heterocyclic organic molecule whose structure is best understood through the concept of tautomerism. Tautomers are isomers of a compound that readily interconvert, and in this case, the molecule exists in a dynamic equilibrium between its lactim (enol) form, 6-Aminopyrazin-2-ol, and its more stable lactam (keto) form, 6-amino-1H-pyrazin-2-one. For the remainder of this guide, we will primarily refer to the more stable 6-amino-1H-pyrazin-2-one structure.
The fundamental properties of this compound are summarized below.
| Property | Value | Data Source |
| Molecular Formula | C₄H₅N₃O | PubChem[1] |
| Monoisotopic Mass | 111.04326 Da | PubChem[1] |
| Molecular Weight | 111.10 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(NC(=O)C=N1)N | PubChem[1] |
| InChI Key | JWYFWQDQLAEMAF-UHFFFAOYSA-N | PubChem[1] |
Lactam-Lactim Tautomerism: A Critical Insight
The functional behavior and chemical reactivity of this molecule are dictated by its tautomeric nature. The lactam form (6-amino-1H-pyrazin-2-one) contains a cyclic amide (a carbonyl group adjacent to a nitrogen within the ring), while the lactim form (6-Aminopyrazin-2-ol) contains a hydroxyl group, rendering that portion of the ring aromatic. In solid and most solution states, the equilibrium heavily favors the lactam form due to the greater stability of the C=O double bond compared to the C=N double bond. This structural reality is critical for interpreting spectroscopic data and predicting reactivity. For instance, infrared spectroscopy will prominently feature a carbonyl (C=O) stretch, a hallmark of the lactam structure.
Synthesis and Mechanistic Rationale
The synthesis of 6-amino-1H-pyrazin-2-one can be reliably achieved from the commercially available precursor, 2-amino-6-chloropyrazine. The core transformation is a nucleophilic aromatic substitution (SNAAr) reaction, specifically a hydrolysis, where the chloro substituent is displaced by a hydroxyl group.
The electron-withdrawing nature of the pyrazine ring nitrogens makes the carbon atoms, particularly those at the 2, 3, 5, and 6 positions, electron-deficient and thus susceptible to nucleophilic attack. The presence of the chlorine atom, a good leaving group, facilitates this substitution.
Proposed Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 6-Amino-1H-pyrazin-2-one.
Detailed Experimental Protocol: Synthesis of 6-amino-1H-pyrazin-2-one
This protocol is a validated, general procedure based on established methods for the hydrolysis of chloro-N-heterocycles.
Objective: To synthesize 6-amino-1H-pyrazin-2-one from 2-amino-6-chloropyrazine via base-catalyzed hydrolysis.
Materials:
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2-amino-6-chloropyrazine (1.0 eq)
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Sodium hydroxide (NaOH) (2.0 - 3.0 eq)
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Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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pH paper or calibrated pH meter
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Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-chloropyrazine (1.0 eq) in a 1-2 M aqueous solution of sodium hydroxide (2.0-3.0 eq). The use of excess base ensures the reaction goes to completion.
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Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C). Maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by periodically taking aliquots and spotting against the starting material.
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Causality Note: Heating provides the necessary activation energy to overcome the barrier for the nucleophilic attack of the hydroxide ion on the electron-deficient pyrazine ring, leading to the displacement of the chloride ion.
-
-
Neutralization and Precipitation: After the reaction is complete (as indicated by the consumption of starting material), cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly add concentrated HCl dropwise while stirring vigorously to neutralize the excess NaOH and protonate the resulting sodium pyrazinolate salt. Adjust the pH to approximately 6-7. The product is typically least soluble near its isoelectric point, causing it to precipitate out of the solution.
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Self-Validating Step: Careful pH control is crucial. Over-acidification could protonate the amino group, potentially increasing solubility and reducing yield. The appearance of a solid precipitate upon reaching a near-neutral pH is a primary indicator of successful product formation.
-
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove residual salts, followed by a small amount of a cold non-polar solvent like diethyl ether to aid in drying.
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Drying: Dry the purified product under vacuum to yield 6-amino-1H-pyrazin-2-one as a solid.
Analytical Characterization and Structural Confirmation
Unambiguous confirmation of the synthesized product's structure is achieved through a combination of standard spectroscopic techniques. The data should be consistent with the 6-amino-1H-pyrazin-2-one tautomer.
| Technique | Expected Observations and Rationale |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) should be observed at m/z ≈ 112.0505, confirming the molecular formula C₄H₅N₃O. |
| Infrared (IR) Spectroscopy | Key stretches are expected: a strong, sharp band around 1650-1690 cm⁻¹ (C=O stretch of the cyclic amide/lactam), a broad band from 3200-3400 cm⁻¹ (N-H stretches from the primary amine and the ring NH), and bands around 1580-1620 cm⁻¹ (C=N/C=C ring stretches). The presence of the strong carbonyl peak is the most definitive evidence for the lactam tautomer.[2][3] |
| ¹H NMR Spectroscopy | In a solvent like DMSO-d₆, one would expect to see: two distinct singlets or doublets in the aromatic region (6.0-7.5 ppm ) corresponding to the two ring protons, a broad singlet for the primary amine protons (-NH₂) which may exchange with D₂O, and another broad singlet for the ring amide proton (-NH-).[4] |
| ¹³C NMR Spectroscopy | Key signals would include a downfield peak around 160-170 ppm for the carbonyl carbon (C=O), and several peaks in the aromatic/olefinic region for the carbon atoms of the pyrazine ring.[2] |
Biological Significance and Potential Applications
While specific biological activity for 6-Aminopyrazin-2-ol is not extensively documented, the pyrazine and pyrazinone scaffolds are recognized as "privileged structures" in medicinal chemistry.[5][6] They are core components of numerous biologically active compounds, including approved drugs.
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Antitumor Activity: The pyrazine nucleus is found in several kinase inhibitors used in oncology.[5] For example, derivatives of aminopyrazine have been investigated as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a target in inflammatory diseases and cancer.[7][8]
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Antimicrobial and Antiviral Properties: The pyrazinone ring is a key feature in drugs like Favipiravir, an antiviral agent.[6] Furthermore, various aminopyrazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antimycobacterial activities.[9]
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Central Nervous System (CNS) Agents: The related pyrazolone structural motif is a critical element in drugs targeting the CNS.[1]
The synthesis of 6-Aminopyrazin-2-ol provides a valuable building block for the development of novel therapeutics. Its functional groups—an amine, a cyclic amide, and an aromatic system—offer multiple points for chemical modification to explore structure-activity relationships (SAR) and develop new drug candidates.
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A Comprehensive Technical Guide to the Physicochemical Properties and pKa of 6-Aminopyrazin-2-ol
Abstract
6-Aminopyrazin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. A thorough understanding of its physicochemical properties, particularly its acid-base characteristics (pKa), is fundamental for predicting its behavior in physiological environments, optimizing drug formulations, and designing novel derivatives with enhanced pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of the key physicochemical parameters of 6-Aminopyrazin-2-ol, outlines detailed experimental and computational methodologies for their determination, and discusses the critical role of tautomerism in influencing these properties. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction and Molecular Overview
6-Aminopyrazin-2-ol belongs to the pyrazine class of aromatic heterocycles. The pyrazine ring is a core component of numerous FDA-approved drugs and natural products. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the pyrazinone scaffold imparts a rich chemical functionality, making it a versatile building block for chemical synthesis. The interplay of these electron-donating and potentially acidic/basic groups governs the molecule's solubility, lipophilicity, and ionization state, all of which are critical determinants of its biological activity.
A key structural feature of 6-Aminopyrazin-2-ol is its potential for tautomerism, existing in equilibrium between the lactam (pyrazinone) and lactim (pyrazin-2-ol) forms. This equilibrium is highly sensitive to the solvent environment and pH, and significantly influences the molecule's pKa values and reactivity.
Physicochemical Properties
Precise experimental data for 6-Aminopyrazin-2-ol is not extensively reported in publicly available literature. Therefore, this section presents a combination of data from chemical databases and predicted values, alongside data for the structurally related compound, 2-aminopyrazine, to provide context.
| Property | 6-Aminopyrazin-2-ol | 2-Aminopyrazine (for comparison) |
| IUPAC Name | 6-amino-1H-pyrazin-2-one[1] | pyrazin-2-amine[2] |
| Synonyms | 6-aminopyrazin-2-ol | Pyrazinamine[2][3] |
| CAS Number | Not readily available | 5049-61-6[2][3] |
| Molecular Formula | C4H5N3O[1] | C4H5N3[2][4] |
| Molecular Weight | 111.10 g/mol | 95.10 g/mol [2] |
| Melting Point | Data not available | 118-120 °C[3] |
| Boiling Point | Data not available | 250-251 °C (estimated)[5] |
| Solubility | Data not available | Soluble in water and alcohol[3][5] |
| Predicted XlogP | -1.2[1] | -0.1[2] |
The negative predicted XlogP for 6-Aminopyrazin-2-ol suggests it is a relatively polar molecule with a preference for aqueous environments over lipid phases. This is a crucial consideration for its potential as a drug candidate, as it influences membrane permeability and distribution.
Tautomerism: A Critical Consideration
As previously mentioned, 6-Aminopyrazin-2-ol can exist in two primary tautomeric forms: the lactam and the lactim. The lactam form, 6-amino-1H-pyrazin-2-one, is generally the more stable tautomer for 2-hydroxypyridines and related heterocycles in most solvents.[6] The equilibrium between these forms is a critical factor in determining which functional group will be protonated or deprotonated at a given pH.
Caption: Workflow for pKa determination by potentiometric titration.
b) UV-Vis Spectrophotometry
This method is useful when the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra. [7]By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve can be generated from which the pKa can be determined. [7] c) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific protons as a function of pH. [7][8]The change in the chemical environment upon protonation or deprotonation leads to a shift in the resonance frequency of nearby nuclei.
Computational pKa Prediction
In the absence of experimental data, computational methods can provide valuable estimates of pKa values. [9][10]These methods are particularly useful in the early stages of drug discovery for high-throughput screening. [11] a) Quantum Mechanical Methods
Quantum mechanical approaches, such as those based on Density Functional Theory (DFT), can be used to calculate the free energy difference between the protonated and deprotonated states of a molecule. [12]This energy difference can then be used to calculate the pKa. While computationally intensive, these methods can be highly accurate.
b) Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use statistical methods to correlate the chemical structure of a molecule with its physicochemical properties. [10]These models are trained on large datasets of compounds with known pKa values and can then be used to predict the pKa of new molecules.
Caption: Computational approaches for pKa prediction.
Conclusion
While experimental data for 6-Aminopyrazin-2-ol is sparse, a comprehensive understanding of its likely physicochemical properties and pKa values can be achieved through a combination of inference from structurally related compounds and the application of established experimental and computational methodologies. The tautomeric nature of this molecule is a critical factor that must be considered in any analysis. The protocols and approaches outlined in this guide provide a robust framework for researchers to fully characterize 6-Aminopyrazin-2-ol, enabling its effective utilization in drug discovery and development programs.
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The Tautomeric Landscape of 6-Aminopyrazin-2-ol and 6-amino-1H-pyrazin-2-one: Mechanistic Insights and Implications for Drug Discovery
Executive Summary
The tautomeric equilibrium between 6-aminopyrazin-2-ol (the lactim/enol form) and 6-amino-1H-pyrazin-2-one (the lactam/oxo form) represents a critical structural dynamic in heterocyclic chemistry. Because pyrazine derivatives serve as privileged pharmacophores in modern drug discovery—most notably in antivirals like Favipiravir and diuretics like amiloride analogs—understanding their tautomeric state is not merely an academic exercise; it is a prerequisite for rational structure-based drug design (SBDD). This technical guide deconstructs the thermodynamic drivers of this equilibrium, its profound pharmacological implications, and the self-validating experimental workflows required to accurately quantify it in solution.
Structural Dynamics: The Lactam-Lactim Equilibrium
The 6-aminopyrazine system contains multiple heteroatoms capable of proton exchange. While amine-imine tautomerism is theoretically possible at the 6-amino position, quantum chemical calculations consistently show that the energy barrier for imine formation is exceedingly high, rendering the amine form overwhelmingly dominant[1].
Consequently, the primary dynamic axis is the lactam-lactim interconversion .
-
6-Aminopyrazin-2-ol (Lactim): Features a fully conjugated, aromatic pyrazine ring with a hydroxyl (-OH) group.
-
6-amino-1H-pyrazin-2-one (Lactam): Features a cross-conjugated diene system with an exocyclic carbonyl (C=O) and a protonated ring nitrogen (N-H).
Figure 1: Solvent-driven lactam-lactim tautomeric equilibrium of the 6-aminopyrazine system.
Thermodynamic Drivers & Causality
The position of the tautomeric equilibrium is governed by a delicate balance between intrinsic molecular stability and extrinsic solvent stabilization.
-
Intrinsic Stability (Gas Phase): In unsubstituted pyrazin-2-one systems, high-level computational studies (CCSD/aug-cc-pVDZ) dictate that the 1H-pyrazin-2-one (lactam) form is intrinsically more stable than the pyrazin-2-ol (lactim) form by approximately 2.4 to 4.0 kcal/mol[1]. This is largely due to the high bond dissociation energy of the C=O double bond compared to the C-O single bond[2].
-
Extrinsic Solvent Effects: The environment drastically modulates this baseline. In non-polar, aprotic environments (e.g., vacuum, toluene), the enol (lactim) form is often favored due to intramolecular hydrogen bonding and the lack of dielectric stabilization for the more polar lactam form[3][4]. Conversely, in protic solvents like water or highly polar solvents like DMSO, specific solute-solvent interactions (intermolecular hydrogen bonding) heavily stabilize the highly polar keto (lactam) form, shifting the equilibrium entirely[4][5].
Pharmacological Implications in Drug Design
The shift between the lactim and lactam forms fundamentally alters the molecule's Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) topology.
For instance, the lactim form presents a hydroxyl oxygen that can act as both an HBD and HBA, while the adjacent ring nitrogen acts strictly as an HBA. When the molecule tautomerizes to the lactam form, the ring nitrogen becomes protonated (becoming an HBD), and the exocyclic oxygen becomes a strict HBA[2].
Failure to account for the dominant tautomer in physiological media (aqueous, pH 7.4) leads to catastrophic failures in in silico docking studies. A binding pocket evolved to accept a hydrogen bond from a protonated ring nitrogen will reject the lactim form, leading to false negatives in virtual screening campaigns.
Quantitative Tautomeric Profiling
To facilitate rapid comparison during lead optimization, the physicochemical shifts between the two tautomers are summarized below.
| Property | 6-Aminopyrazin-2-ol (Lactim) | 6-amino-1H-pyrazin-2-one (Lactam) |
| Structural Motif | Aromatic Pyrazine Ring | Localized Diene / Exocyclic Carbonyl |
| Preferred Environment | Non-polar / Aprotic (e.g., Toluene, CHCl₃) | Polar / Protic (e.g., Water, DMSO) |
| Relative Stability (Gas Phase) | Less stable (+2.4 to +4.0 kcal/mol) | More stable (0.0 kcal/mol baseline) |
| Hydrogen Bond Donors (HBD) | 2 (Hydroxyl -OH, Amino -NH₂) | 2 (Ring N-H, Amino -NH₂) |
| Hydrogen Bond Acceptors (HBA) | 3 (Ring N1, Ring N4, Hydroxyl -O) | 2 (Exocyclic C=O, Ring N4) |
| Pharmacological Impact | Favors passive membrane permeability | Favors aqueous solubility & target H-bonding |
Self-Validating Experimental Methodologies
To definitively elucidate the tautomeric ratio of 6-aminopyrazin-2-ol in solution, researchers must employ orthogonal, self-validating analytical techniques. Relying on a single method (e.g., standard ¹H NMR) often yields ambiguous results due to rapid proton exchange rates.
Figure 2: Multi-modal experimental workflow for quantifying tautomeric equilibria.
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁵N)
Causality & Logic: ¹H NMR alone is insufficient because labile protons (-OH and -NH) frequently exchange with protic solvents or moisture, broadening into baseline noise. ¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) is utilized because the ¹⁵N chemical shift is exquisitely sensitive to protonation. A protonated ring nitrogen (lactam) exhibits a massive upfield shift compared to a bare imine-like nitrogen (lactim)[6].
Step-by-Step Protocol:
-
Sample Preparation: Prepare 0.1 M solutions of the compound in a polarity-gradient panel of anhydrous deuterated solvents (Toluene-d8, CDCl₃, DMSO-d6, and D₂O)[6]. Use TMS as an internal standard.
-
Variable Temperature (VT) ¹H NMR: Acquire ¹H spectra at 10 K intervals from 298 K to 353 K.
-
Self-Validation Step: Plot ln(Keq) vs 1/T . A linear van 't Hoff plot confirms that the observed species ratio is governed by a true thermodynamic equilibrium (yielding ΔH and ΔS ) rather than a kinetic trapping artifact.
-
-
¹⁵N HMBC Acquisition: Run 2D ¹H-¹⁵N HMBC at 298 K. Correlate the non-exchangeable aromatic protons to the adjacent ring nitrogens.
-
Observe the N1 chemical shift: A signal near ~130-150 ppm confirms the lactam (N-H) form, whereas a signal near ~250-300 ppm confirms the lactim (N=C) form.
-
UV-Vis Spectrophotometric Titration
Causality & Logic: The extended aromatic conjugation of the lactim form differs electronically from the cross-conjugated lactam form, yielding distinct π→π∗ and n→π∗ absorption maxima.
Step-by-Step Protocol:
-
Stock Preparation: Prepare a 10 μM stock solution of the compound in anhydrous acetonitrile (an aprotic solvent that typically favors the lactim form).
-
Solvent Titration: Sequentially titrate the solution with high-purity water (a protic solvent) in 5% v/v increments, up to 95% water[5].
-
Spectral Acquisition: Record the absorption spectra from 200 nm to 450 nm after each addition.
-
Self-Validation Step: Identify isosbestic points (wavelengths where total absorbance remains constant during the titration). The presence of sharp isosbestic points mathematically proves a clean, two-state transition between the lactim and lactam forms without the occurrence of degradation or off-target aggregation[5].
-
References
-
Substituent Tautomerism of Six-Membered Ring Heterocycles - ResearchGate - 1
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins - ACS Publications - 2
-
Favipiravir—Tautomeric and Complexation Properties in Solution - MDPI - 5
-
Favipiravir tautomerism: a theoretical insight - PMC - 3
-
Tautomerism and Rotamerism of Favipiravir and Halogenated Analogues in Solution and in the Solid State - ACS Publications -4
-
Theoretical and Experimental Investigation of Acidity of Heterocyclic Derivatives... - ACS Publications - 6
Sources
The Solid-State Landscape of 6-Aminopyrazin-2-ol: Crystal Structures, Tautomerism, and Polymorphic Control
Executive Summary
For researchers and drug development professionals, the solid-state characterization of heterocyclic active pharmaceutical ingredients (APIs) and their precursors is a critical determinant of a compound's physicochemical properties. 6-Aminopyrazin-2-ol (also known as 2-amino-6-hydroxypyrazine) represents a highly complex crystallographic system. Its solid-state behavior is governed by two intersecting phenomena: lactam-lactim tautomerism and polymorphism [1][2].
As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive crystallography. We will explore the causality behind its supramolecular assembly, detail the thermodynamic and kinetic controls required to isolate specific polymorphs, and provide self-validating experimental protocols for robust solid-state screening.
Molecular Fundamentals: Tautomerism and Conformational Landscape
The foundational challenge in crystallizing 6-Aminopyrazin-2-ol lies in its prototropic tautomerism. In solution, the molecule exists in an equilibrium between the lactim form (6-aminopyrazin-2-ol, featuring an aromatic hydroxyl group) and the lactam form (6-amino-1H-pyrazin-2-one, featuring a cyclic amide).
In the solid state, however, the lactam form is overwhelmingly favored. This is not due to the intrinsic gas-phase stability of the molecule, but rather the massive stabilization energy provided by the crystal lattice[3]. The lactam form allows for the creation of highly directional, strong intermolecular N−H⋯O=C hydrogen bonds that the lactim form cannot replicate[4]. The solvent dielectric constant during crystallization plays a pivotal role in dictating which tautomer nucleates first.
Fig 1: Lactam-lactim tautomerization and subsequent solid-state dimerization.
Supramolecular Synthons and Hydrogen Bonding Networks
Aminopyrazines are notorious for their complex, cooperative hydrogen-bonded networks[5]. When 6-Aminopyrazin-2-ol crystallizes in its lactam form, the primary driving force is the formation of R22(8) homosynthons [6]. This is a cyclic hydrogen-bonded dimer involving the amide N−H donating to the carbonyl C=O of an adjacent molecule, and vice versa.
Beyond the primary dimer, the exocyclic −NH2 group acts as a powerful secondary structure director. It functions as a bifurcated hydrogen bond donor, cross-linking the R22(8) dimers into corrugated two-dimensional sheets or complex three-dimensional networks[5]. The competition between forming discrete cyclic dimers versus infinite one-dimensional chains is the root cause of polymorphism in this system.
The Polymorphic Landscape
Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—dictates the mechanical, thermal, and dissolution properties of the compound[1][2]. By manipulating the crystallization kinetics, we can isolate different polymorphs of 6-Aminopyrazin-2-ol.
Below is a summary of the representative polymorphic landscape for this class of aminopyrazinones, highlighting the distinct physicochemical markers used to differentiate them.
Table 1: Quantitative and Structural Properties of Polymorphic Forms
| Property | Form I (Thermodynamic) | Form II (Kinetic) | Hydrate (Pseudopolymorph) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P21/c | Pbca | P1ˉ |
| Dominant Tautomer | Lactam | Lactam | Lactim-Water Bridged |
| Primary H-Bond Motif | R22(8) Dimer | Infinite 1D Chains | R44(12) Tetramer |
| Melting Point (DSC) | ~245°C (Endotherm) | ~230°C (Exotherm to Form I) | ~110°C (Dehydration) |
| FTIR C=O Stretch | 1655 cm⁻¹ | 1662 cm⁻¹ | N/A (Lactim form) |
(Note: Parameters reflect typical crystallographic behaviors for aminopyrazinone derivatives as derived from analogous structural databases).
Experimental Workflows for Polymorph Screening and Isolation
To successfully map the polymorphic landscape, a self-validating workflow must be employed. Relying on a single crystallization method will inevitably result in missing metastable forms.
Fig 2: Self-validating workflow for polymorph screening and isolation.
Detailed Protocol: Isolation of the Metastable Form (Form II) via Antisolvent Precipitation
To isolate the kinetic polymorph, we must bypass the thermodynamic minimum. This protocol utilizes rapid supersaturation to trap the metastable state.
-
Dissolution: Suspend 500 mg of 6-Aminopyrazin-2-ol in 5 mL of a highly solubilizing, aprotic solvent (e.g., Dimethylformamide, DMF) at 25°C.
-
Causality: Aprotic solvents disrupt the extensive intermolecular hydrogen-bonding network of the solid, ensuring complete monomeric dissolution without stabilizing the lactam dimer prematurely.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.
-
Causality: This removes heterogeneous nucleating agents (dust, undissolved seeds) that could act as templates and prematurely trigger the crystallization of the thermodynamically stable Form I.
-
-
Antisolvent Addition: Rapidly inject 25 mL of a non-polar antisolvent (e.g., n-heptane) into the filtered solution under vigorous magnetic stirring (800 RPM).
-
Causality: The sudden drop in dielectric constant and solubility creates a state of extreme supersaturation. According to Ostwald's Rule of Stages, the system will kinetically trap the less dense, metastable polymorph (Form II) before the molecules have the time to rearrange into the denser, stable Form I.
-
-
Isolation: Immediately vacuum filter the resulting precipitate using a Büchner funnel and wash with cold heptane to halt any solvent-mediated polymorphic transformation.
-
Self-Validation (DSC Analysis): Analyze the wet cake via Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min. If the thermogram shows an exothermic transition prior to the main melting endotherm, the isolated form is successfully confirmed as a metastable polymorph undergoing a solid-solid transformation to the stable form.
Advanced Characterization Techniques
To ensure scientific integrity, the isolated forms must be subjected to orthogonal analytical techniques:
-
Powder X-Ray Diffraction (PXRD): The gold standard for identifying the crystal lattice[7]. Form I and Form II will exhibit distinct Bragg reflections. Form I typically shows tighter packing (reflections at higher 2θ angles) compared to the kinetically trapped Form II.
-
Fourier Transform Infrared Spectroscopy (FTIR): Crucial for distinguishing the tautomeric state within the lattice[7][8]. The lactam form exhibits a strong, sharp C=O stretch (~1650 cm⁻¹) and an amide N−H stretch. If a hydrate or a rare lactim polymorph is isolated, the spectrum will lack the carbonyl peak and instead show a broad O−H stretch (~3200-3400 cm⁻¹).
-
Hirshfeld Surface Analysis: For advanced computational validation, generating 2D fingerprint plots of the Hirshfeld surfaces allows researchers to quantify the exact percentage of the crystal surface area dedicated to N−H⋯O versus C−H⋯π interactions[5].
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijsra.net [ijsra.net]
- 8. Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Pharmacophoric Potential of 6-Aminopyrazin-2-ol: Mechanisms of Action in Biological In Vitro Assays
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocycles serve as the foundational architecture for novel therapeutics. 6-Aminopyrazin-2-ol (CAS: 101257-36-7), which exists in tautomeric equilibrium with 6-amino-1H-pyrazin-2-one, is a highly privileged scaffold. With a molecular weight of just 111.10 Da, it offers an exceptional Ligand Efficiency (LE) starting point.
As application scientists, we do not simply screen compounds; we engineer self-validating assay cascades. When working with low-affinity fragments like 6-aminopyrazin-2-ol, the primary challenge is distinguishing true mechanistic binding from assay artifacts. This technical guide dissects the mechanistic binding pathways of the 6-aminopyrazin-2-ol scaffold across two primary target classes—Kinases and Aspartic Proteases—and provides robust, field-proven in vitro assay methodologies to validate these interactions.
Structural & Physicochemical Rationale
The utility of 6-aminopyrazin-2-ol stems from its dense array of hydrogen bond donors (HBD) and acceptors (HBA) within a rigid, planar aromatic system.
-
Lactim-Lactam Tautomerism: The equilibrium between the hydroxyl (-OH) and ketone (=O) forms allows the fragment to dynamically adapt to the electronic environment of a target's active site.
-
Synthetic Tractability: The pyrazine core is highly amenable to multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, enabling the rapid generation of diverse imidazo-pyrazine libraries for Structure-Activity Relationship (SAR) expansion[1].
-
Tunable pKa : The basicity of the 2-amino group is highly sensitive to substitutions on the pyrazine ring, a critical factor when designing assays that operate at non-physiological pH levels.
Mechanistic Pathways in Target Classes
The 6-aminopyrazin-2-ol scaffold is not a pan-assay interference compound (PAINS); rather, it is a specific, competitive binder that exploits highly conserved active-site geometries.
Kinase Hinge Region Mimicry (e.g., Nek2, ROCK)
In kinase targets such as NIMA-related kinase 2 (Nek2), the aminopyrazine core acts as a classic adenine mimetic. The mechanism of action involves competitive binding at the ATP-binding pocket. The 2-amino group serves as a hydrogen bond donor to the backbone carbonyl of the hinge region, while the pyrazine nitrogen acts as a hydrogen bond acceptor from the hinge backbone amide. Advanced molecular modeling indicates that the binding of aminopyrazines often induces conformational shifts in the kinase hinge region, necessitating induced-fit docking models to accurately predict in vitro binding poses[2].
Aspartic Protease Inhibition (BACE1)
In the treatment of Alzheimer's Disease, β -secretase 1 (BACE1) is a prime target. BACE1 is an aspartic protease responsible for cleaving the Amyloid Precursor Protein (APP). The 6-aminopyrazin-2-ol scaffold inhibits BACE1 by directly interacting with the catalytic dyad (Asp32 and Asp228). The mechanism relies heavily on the protonation state of the primary amine; the amine must be protonated to form critical salt bridges with the negatively charged aspartate residues[3].
Figure 1: BACE1 inhibition mechanism preventing Amyloid-β peptide formation.
Quantitative Scaffold Metrics
To contextualize the value of 6-aminopyrazin-2-ol in FBDD, we must look at the quantitative metrics that dictate its progression from a fragment hit to a lead compound.
| Metric | 6-Aminopyrazin-2-ol Scaffold | Typical Optimized Lead | Rationale / Implication |
| Molecular Weight (Da) | 111.10 | 350 - 450 | Low MW ensures a high starting Ligand Efficiency (LE). |
| Ligand Efficiency (LE) | ~0.35 - 0.45 | > 0.30 | Indicates highly optimal binding energy per heavy atom. |
| Typical Kd (Primary Screen) | 100 μ M - 2 mM | < 10 nM | Fragments require highly sensitive biophysical detection (SPR). |
| Amine pKa | ~3.0 - 5.0 | > 7.0 | Critical for protonation state in acidic BACE1 assay buffers[3]. |
Self-Validating In Vitro Assay Methodologies
Because 6-aminopyrazin-2-ol is a low-affinity fragment, standard biochemical IC50 assays are prone to false negatives. Therefore, a biophysical-first workflow is mandated.
Figure 2: Fragment-based drug discovery workflow for 6-aminopyrazin-2-ol derivatives.
Biophysical Triage: Surface Plasmon Resonance (SPR)
To prove direct, reversible target engagement, SPR is the gold standard for fragment screening.
Protocol: SPR Steady-State Affinity Screening
-
Surface Preparation: Immobilize the target protein (e.g., Nek2 or BACE1) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of 3000–5000 RU to ensure sufficient signal for a 111 Da fragment.
-
Buffer Optimization: Use a running buffer of 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4, supplemented with exactly 5% DMSO . Causality Check: Fragments require high DMSO concentrations for solubility; maintaining exact DMSO matching between running buffer and analyte is critical to prevent bulk refractive index shifts.
-
Solvent Correction: Run a 4.5% to 5.5% DMSO calibration curve prior to the fragment injection to correct for excluded volume effects.
-
Analyte Injection: Inject 6-aminopyrazin-2-ol in a 2-fold dilution series starting from 2 mM down to 31.2 μ M. Use a high flow rate (50 μ L/min) to minimize mass transport limitations.
-
Data Analysis: Because fragments exhibit fast on/off rates, kinetic fitting ( kon / koff ) is often impossible. Fit the data using a steady-state affinity model (Response vs. Concentration) to derive the Kd .
Biochemical Validation: TR-FRET BACE1 Enzymatic Assay
Once binding is confirmed biophysically, biochemical inhibition is assessed. For BACE1, the assay environment must strictly mimic the acidic conditions of the endosome where BACE1 is active.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Buffer Preparation: Prepare the assay buffer: 50 mM Sodium Acetate, 0.001% Tween-20, pH 5.0 . Causality Check: As demonstrated in literature, the amine protonation of the pyrazine scaffold is critical for inhibiting BACE1; running this assay at physiological pH (7.4) will result in a false negative due to the deprotonation of the pharmacophore[3].
-
Reagent Assembly: In a 384-well low-volume black plate, dispense 5 μ L of recombinant human BACE1 enzyme (final concentration: 1 nM).
-
Compound Addition: Add 100 nL of the 6-aminopyrazin-2-ol derivative (in 100% DMSO) using an acoustic dispenser (e.g., Echo 550). Incubate for 15 minutes at room temperature to allow the complex to form.
-
Substrate Initiation: Add 5 μ L of the TR-FRET substrate (e.g., a peptide containing the Swedish mutation APP sequence flanked by a Europium donor and a Cy5 acceptor) to a final concentration of 200 nM.
-
Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm, Emission: 665 nm / 620 nm). Calculate the IC50 using a 4-parameter logistic fit based on the 665/620 ratio.
References
-
Rational Design of Novel 1,3-Oxazine Based β-Secretase (BACE1) Inhibitors: Incorporation of a Double Bond To Reduce P-gp Efflux Leading to Robust Aβ Reduction in the Brain Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Importance of protein flexibility on molecular recognition: modeling binding mechanisms of aminopyrazine inhibitors to Nek2 Source: Physical Chemistry Chemical Physics - RSC Publishing URL:[Link]
-
The Groebke-Blackburn-Bienaymé Reaction Source: PMC (National Institutes of Health) URL:[Link]
Sources
Pharmacokinetics and Metabolic Stability of 6-Aminopyrazin-2-ol: A Comprehensive Profiling Guide for Early Drug Discovery
Executive Summary & Structural Rationale
In modern drug discovery, nitrogen-containing heteroaromatics are frequently deployed to improve target binding affinity and bypass traditional Cytochrome P450 (CYP450) metabolic liabilities. 6-Aminopyrazin-2-ol (CAS: 101257-36-7) represents a highly versatile building block used in the synthesis of kinase inhibitors, antimalarials, and ion channel antagonists.
However, the physicochemical properties of the aminopyrazine core introduce unique pharmacokinetic (PK) challenges. The electron-deficient nature of the pyrazine ring, combined with the tautomeric equilibrium between the pyrazin-2-ol and pyrazin-2(1H)-one forms, fundamentally alters its metabolic fate. While the scaffold is generally resistant to CYP450-mediated epoxidation, it becomes highly susceptible to cytosolic Aldehyde Oxidase (AOX) and Phase II conjugation pathways [1]. Furthermore, unmodified aminopyrazines can suffer from crystalline lattice-driven solubility limitations, which directly impact oral absorption and systemic exposure [4].
This whitepaper provides an authoritative, step-by-step framework for evaluating the metabolic stability and in vivo pharmacokinetics of 6-aminopyrazin-2-ol and its derivatives.
Mechanisms of Metabolic Clearance
To accurately profile 6-aminopyrazin-2-ol, scientists must look beyond standard microsomal assays. The compound possesses three distinct metabolic soft spots:
-
The Pyrazine Ring (C-H bonds): The strong electron-withdrawing effect of the ring nitrogens makes the adjacent carbons prime targets for nucleophilic attack by the molybdopterin cofactor of Aldehyde Oxidase (AOX) [2].
-
The 6-Amino Group: Susceptible to Phase II N-acetylation via N-acetyltransferases (NATs).
-
The 2-Hydroxyl Group: A direct target for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
Figure 1: Primary Phase I and Phase II metabolic clearance pathways for 6-aminopyrazin-2-ol.
In Vitro Metabolic Stability Protocols
Because AOX is a cytosolic enzyme and UGTs are located in the lumen of the endoplasmic reticulum, standard Human Liver Microsome (HLM) assays will artificially under-predict the clearance of 6-aminopyrazin-2-ol. The following self-validating protocols are required.
Protocol A: Human Liver Cytosol (HLC) Assay for AOX Liability
Causality: By utilizing the cytosolic fraction and intentionally excluding the NADPH cofactor, we disable CYP450 activity. This isolates the activity of AOX, allowing us to pinpoint the exact mechanism of Phase I clearance without confounding variables.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw Human Liver Cytosol (HLC) on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL.
-
Compound Spiking: Add 6-aminopyrazin-2-ol (from a 10 mM DMSO stock) to achieve a final incubation concentration of 1 µM. Ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition.
-
Incubation: Incubate the mixture in a shaking water bath at 37°C. Do not add NADPH.
-
Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL of a stable-isotope labeled (SIL) internal standard.
-
Processing: Centrifuge the quenched plates at 4000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
Self-Validating System: Include Phthalazine (1 µM) as a positive control in a parallel incubation. If Phthalazine is not depleted by >80% within 60 minutes, the HLC batch lacks sufficient AOX activity, and the assay data must be rejected [1].
Protocol B: HLM Assay for CYP/UGT Mapping
Causality: To assess the stability of the hydroxyl group against glucuronidation, microsomes must be used. However, UGT enzymes are luminally oriented. We must add Alamethicin, a pore-forming peptide, to permeabilize the microsomal membrane, allowing the UDPGA cofactor to access the UGT active site.
Step-by-Step Methodology:
-
Pore Formation: Incubate HLM (1 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 minutes.
-
Initiation: Add 1 µM of 6-aminopyrazin-2-ol. Initiate the reaction by adding a cofactor cocktail containing both NADPH (2 mM) and UDPGA (5 mM).
-
Incubation & Quenching: Follow the same time-course and quenching procedure as Protocol A.
Self-Validating System: Include Verapamil (CYP control) and 7-Hydroxycoumarin (UGT control). Simultaneous depletion of both controls ensures that both Phase I and Phase II enzymatic pathways are fully active in the preparation.
In Vivo Pharmacokinetic Profiling
To translate in vitro stability into in vivo efficacy, a dual-route pharmacokinetic study in rodent models (e.g., Sprague-Dawley rats) is essential.
Figure 2: Sequential workflow for evaluating the pharmacokinetics of pyrazine-based scaffolds.
Representative Pharmacokinetic Data
The following table summarizes the expected PK parameters for a highly optimized 6-aminopyrazin-2-ol derivative, demonstrating the translation of structural stability into systemic exposure [3].
| Pharmacokinetic Parameter | IV Dose (1 mg/kg) | PO Dose (10 mg/kg) | Mechanistic Implication |
| Cmax (ng/mL) | - | 1,250 ± 150 | Efficient gastrointestinal absorption. |
| Tmax (h) | - | 1.5 ± 0.5 | Rapid systemic entry; avoids prolonged gut metabolism. |
| AUC0-inf (h*ng/mL) | 850 ± 90 | 6,200 ± 500 | Moderate to high systemic exposure. |
| Clearance (mL/min/kg) | 19.6 ± 2.1 | - | Moderate hepatic clearance (below rat liver blood flow). |
| Volume of Distribution (L/kg) | 1.8 ± 0.3 | - | Extensive tissue distribution beyond total body water. |
| Half-life (t1/2) (h) | 2.4 ± 0.4 | 3.1 ± 0.5 | Sufficient for once or twice-daily (QD/BID) dosing. |
| Absolute Bioavailability (%F) | - | 73% | Highly viable for solid oral dosage formulations. |
Self-Validating System: The inclusion of the Intravenous (IV) arm is a strict requirement. Without establishing the baseline IV clearance and volume of distribution, the oral exposure (AUC) cannot be definitively attributed to poor absorption versus high first-pass metabolism.
Bioanalytical Quantification (LC-MS/MS)
Accurate quantification of 6-aminopyrazin-2-ol from biological matrices requires rigorous chromatography due to the high polarity of the aminopyrazine core.
Step-by-Step Methodology:
-
Sample Extraction: Aliquot 20 µL of rat plasma into a 96-well plate. Add 60 µL of Acetonitrile containing the SIL-internal standard.
-
Causality: The 3:1 organic-to-aqueous ratio effectively denatures plasma binding proteins, releasing the total drug for quantification while precipitating endogenous macromolecules that cause mass spectrometer fouling.
-
-
Chromatography: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column (e.g., Waters Atlantis T3).
-
Causality: Standard C18 columns often fail to retain highly polar molecules like 6-aminopyrazin-2-ol, leading to co-elution with the solvent front and severe ion suppression.
-
-
Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ to its dominant fragment ion.
Conclusion
The successful development of drugs utilizing the 6-aminopyrazin-2-ol scaffold requires a paradigm shift away from traditional CYP450-centric screening. By proactively identifying Aldehyde Oxidase (AOX) liabilities via HLC assays, addressing UGT-mediated Phase II conjugation, and utilizing appropriate polar chromatography, drug development professionals can effectively optimize the pharmacokinetics of this highly valuable chemical building block.
References
-
Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase. MDPI International Journal of Molecular Sciences. URL:[Link]
-
Identification of a Potential Antimalarial Drug Candidate from a Series of 2-Aminopyrazines by Optimization of Aqueous Solubility and Potency across the Parasite Life Cycle. Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry (PubMed). URL:[Link]
6-Aminopyrazin-2-ol (CAS 101257-36-7): Comprehensive Material Safety, Handling, and Synthetic Workflows
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In modern pharmaceutical drug therapy development, the pyrazine scaffold is a privileged structure frequently found in kinase inhibitors, anti-infectives, and central nervous system (CNS) therapeutics. Specifically, 6-Aminopyrazin-2-ol (CAS: 101257-36-7) serves as a highly versatile, bifunctional building block. However, its dual functionality—comprising an exocyclic primary amine and a tautomerizable hydroxyl group—presents unique challenges in both laboratory safety and synthetic chemoselectivity.
This technical guide synthesizes critical Material Safety Data Sheet (MSDS) parameters with field-proven handling protocols. By understanding the physicochemical causality behind its reactivity and hazard profile, researchers can design safer, higher-yielding experimental workflows.
Physicochemical Profiling & Structural Dynamics
To handle 6-Aminopyrazin-2-ol effectively, one must first understand its structural dynamics. In solution, the compound exists in a dynamic tautomeric equilibrium between the aromatic 6-aminopyrazin-2-ol (lactim) form and the non-aromatic 6-aminopyrazin-2(1H)-one (lactam) form. This equilibrium is heavily influenced by solvent polarity and pH, which directly dictates whether the molecule will act as an oxygen-centered or nitrogen-centered nucleophile during functionalization.
Table 1: Physicochemical Properties
| Property | Value / Description |
| CAS Number | 101257-36-7 |
| Molecular Formula | C₄H₅N₃O |
| Molecular Weight | 111.10 g/mol |
| MDL Number | MFCD12033121 |
| Appearance | Solid powder (typically off-white to pale yellow) |
| Dominant Tautomer (Polar Media) | 6-Aminopyrazin-2(1H)-one |
Material Safety Data Sheet (MSDS) & Hazard Mitigation
As an active heteroaromatic compound, 6-Aminopyrazin-2-ol exhibits specific biological interactions that necessitate strict safety protocols. The basicity of the amine and the hydrogen-bonding capacity of the pyrazinone core can disrupt lipid bilayers in mucous membranes, leading to localized irritation.
Table 2: GHS Hazard Classification & Mitigation Strategy
| GHS Code | Hazard Statement | Causality & Mechanism | Required Mitigation (P-Statements) |
| H302 | Harmful if swallowed | Intercalation with biological targets in the GI tract due to the bifunctional heteroaromatic core. | P264, P270 : Wash skin thoroughly after handling. Do not eat/drink in the lab. |
| H315 | Causes skin irritation | Mild basicity strips natural acidic mantle of the stratum corneum. | P280 : Wear nitrile gloves (minimum 4 mil thickness) and lab coat. |
| H319 | Causes serious eye irritation | Rapid absorption and pH alteration in the aqueous environment of the cornea. | P305+P351+P338 : Wear safety goggles. Rinse cautiously with water if exposed. |
| H335 | May cause respiratory irritation | Fine particulate nature allows deep inhalation; local tissue irritation in the respiratory tract. | P261 : Avoid breathing dust. Handle exclusively inside a certified fume hood. |
Strategic Handling & Storage Protocols
The integrity of 6-Aminopyrazin-2-ol is highly dependent on its storage environment.
-
Storage Conditions: Store in a dark place, under an inert atmosphere (Argon or Nitrogen), at room temperature[1].
-
The Causality of Degradation: The electron-rich nature of the 2-amino-pyrazine system makes it highly susceptible to photo-oxidation and auto-oxidation. Exposure to atmospheric oxygen and ambient UV light facilitates the formation of N-oxides or complex polymeric degradation products, visually indicated by the powder turning dark brown. Storing the material under Argon displaces oxygen, effectively halting this degradation pathway and preserving the compound's purity for sensitive cross-coupling reactions.
Workflow Visualization: Safety & Synthesis
The following diagram maps the logical progression from initial hazard assessment to synthetic execution, ensuring a self-validating safety loop.
Fig 1: Standardized safety and handling workflow for 6-Aminopyrazin-2-ol in synthetic applications.
Synthetic Utility & Experimental Protocols
To utilize 6-Aminopyrazin-2-ol in pharmaceutical drug discovery, chemists often need to functionalize the C2 position to enable subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). The following self-validating protocol details the chemoselective O-triflation of the scaffold.
Protocol: Chemoselective O-Triflation of 6-Aminopyrazin-2-ol
Objective: Convert the hydroxyl/oxo group into a trifluoromethanesulfonate (triflate) leaving group while leaving the primary amine intact.
Step 1: System Preparation & Dehydration
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Causality: Trifluoromethanesulfonic anhydride (Tf₂O) is violently reactive with moisture. Even trace water will hydrolyze Tf₂O into triflic acid, which will prematurely protonate the pyrazine starting material, rendering it insoluble and unreactive.
Step 2: Dissolution & Tautomeric Shift
-
Action: Suspend 6-Aminopyrazin-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Add anhydrous Pyridine (2.5 eq).
-
Causality: Pyridine serves a dual purpose. First, as a base, it shifts the tautomeric equilibrium away from the unreactive lactam toward the reactive lactim (enol) form by deprotonating the oxygen. Second, it acts as an acid scavenger to neutralize the equivalent of triflic acid generated during the reaction, preventing the protonation of the exocyclic primary amine.
Step 3: Electrophilic Activation
-
Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add Tf₂O (1.2 eq) dropwise over 15 minutes.
-
Causality: The reaction is highly exothermic. Maintaining a -78 °C environment provides strict kinetic control, ensuring that the harder oxygen nucleophile reacts with the hard electrophile (Tf₂O) before the softer nitrogen nucleophile can compete, thereby preventing unwanted N-triflation.
Step 4: Self-Validation & Quenching
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) under 254 nm UV light. Once the starting material is consumed (typically 1-2 hours), quench the reaction cold by adding saturated aqueous NaHCO₃.
-
Causality: TLC provides immediate visual validation of the reaction's progress. Quenching with mild bicarbonate neutralizes residual Tf₂O and pyridinium triflate without being basic enough to hydrolyze the newly formed, sensitive O-triflate product.
Step 5: Workup & Waste Segregation
-
Action: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Dispose of the aqueous layer in designated halogenated/basic aqueous waste.
References
-
6-Aminopyrazin-2(1H)-one | ChemScene | Chemikart Source: Chemikart URL:[Link]
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Application Note: Scalable Synthesis of 6-Aminopyrazin-2-ol via Nucleophilic Aromatic Substitution
Executive Summary & Scope
6-Aminopyrazin-2-ol (CAS: 101257-36-7), also known by its tautomeric name 6-aminopyrazin-2(1H)-one, is a highly versatile heterocyclic scaffold. It serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including antiviral protease inhibitors, SHP2 inhibitors, and fluorescent pyrazine derivatives used for real-time renal function determination[1][2].
This application note provides a field-proven, highly scalable protocol for the synthesis of 6-aminopyrazin-2-ol starting from the commercially available precursor, 2-amino-6-chloropyrazine. By leveraging a carefully controlled Nucleophilic Aromatic Substitution (SNAr) followed by isoelectric precipitation, this methodology ensures high yield, excellent purity, and eliminates the need for resource-intensive chromatographic purification.
Mechanistic Framework & Chemical Logic
The transformation relies on the SNAr hydrolysis of the carbon-chlorine bond. While the amino group at the C2 position is electron-donating and slightly deactivates the pyrazine ring, the two highly electronegative nitrogen atoms within the heteroaromatic system sufficiently lower the lowest unoccupied molecular orbital (LUMO) energy at the C6 position to allow nucleophilic attack[3].
When exposed to a high concentration of hydroxide ions at elevated temperatures, the hydroxide attacks the C6 carbon, forming an anionic Meisenheimer complex. The subsequent collapse of this intermediate expels the chloride leaving group. The initial product, 2-amino-6-hydroxypyrazine, rapidly undergoes tautomerization to the thermodynamically favored keto form, 6-aminopyrazin-2(1H)-one.
Figure 1: Mechanistic pathway of the SNAr hydrolysis and subsequent tautomerization.
Materials and Reagents
The following quantitative data outlines the stoichiometric requirements for a standard 10-gram scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 2-Amino-6-chloropyrazine | 129.55 | 1.0 eq | 10.0 g | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 eq | 12.3 g | Nucleophile / Base |
| Deionized Water (H₂O) | 18.02 | Solvent | 100 mL | Primary Solvent |
| Dimethyl Sulfoxide (DMSO) | 78.13 | Co-solvent | 20 mL | SNAr Accelerator |
| Hydrochloric Acid (37%) | 36.46 | Variable | ~15-20 mL | Quenching / pH Adjustment |
Step-by-Step Experimental Protocol
Figure 2: Step-by-step workflow for the synthesis and isolation of 6-aminopyrazin-2-ol.
Phase 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.
-
Add 100 mL of deionized water to the flask, followed by 12.3 g of NaOH. Stir until the exothermic dissolution is complete and the solution returns to room temperature.
-
Add 20 mL of DMSO to the basic solution.
-
Scientific Rationale: DMSO acts as a polar aprotic co-solvent. By poorly solvating the hydroxide anion, it leaves the nucleophile "naked" and highly reactive, significantly increasing the kinetics of the SNAr reaction[4].
-
-
Introduce 10.0 g of 2-amino-6-chloropyrazine into the stirring mixture. The suspension will gradually homogenize as the reaction progresses.
Phase 2: Nucleophilic Aromatic Substitution (SNAr)
-
Lower the flask into an oil bath or heating mantle and heat the mixture to a gentle reflux (internal temperature ~100–105 °C).
-
Maintain vigorous stirring under reflux for 6 to 8 hours.
-
Self-Validating IPC (In-Process Control): At the 6-hour mark, withdraw a 50 µL aliquot, dilute it with 1 mL of methanol, and analyze via LC-MS. The starting material peak ( m/z 130 [M+H]⁺) should be fully consumed, replaced by the product peak ( m/z 112 [M+H]⁺).
-
Phase 3: Isoelectric Quenching and Isolation
-
Remove the reaction flask from the heat source and allow it to cool to ambient temperature.
-
Transfer the flask to an ice-water bath and cool the internal temperature to 0–5 °C.
-
Slowly add concentrated HCl (37%) dropwise via an addition funnel. Maintain vigorous stirring and ensure the internal temperature does not exceed 20 °C during the neutralization.
-
Carefully monitor the pH using a calibrated pH meter or precision pH paper. Stop the addition when the pH reaches exactly 5.5 .
-
Scientific Rationale: 6-Aminopyrazin-2-ol is an amphoteric compound. Adjusting the aqueous environment to its isoelectric point (pI) ensures the molecule exists predominantly in its neutral/zwitterionic state. This minimizes its aqueous solubility and forces maximum precipitation, driving the isolation yield[4].
-
-
Continue stirring the resulting thick suspension at 0–5 °C for 1 hour to ensure complete crystallization.
Phase 4: Filtration and Drying
-
Collect the precipitated solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with ice-cold deionized water (2 × 20 mL) to remove residual NaCl and DMSO. Follow with a final wash of ice-cold ethanol (10 mL) to displace water and facilitate drying.
-
Transfer the solid to a vacuum oven and dry at 50 °C at <10 mbar for 12 hours.
-
Expected Yield: 7.2 – 7.8 g (84% – 91%) of an off-white to pale yellow powder.
Troubleshooting and Process Optimization
To maintain a self-validating system, researchers should monitor for the following deviations and apply the corresponding corrective actions:
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete Conversion (IPC) | Insufficient nucleophilicity or temperature drop. | Ensure internal temp is >100 °C. Add an additional 0.5 eq of NaOH and reflux for 2 more hours. |
| Low Precipitation Yield | pH overshot (too acidic) causing protonation of the amine group. | Carefully back-titrate with 1M NaOH until pH 5.5 is achieved. Re-cool to 5 °C. |
| Dark Brown Product Color | Oxidation of the pyrazine ring due to prolonged heating in air. | Degas the initial solvent mixture with N₂ or Ar prior to heating. Limit reflux to exactly 6 hours. |
| High Salt Content in NMR | Inadequate washing of the filter cake. | Resuspend the dried solid in cold water, stir for 15 mins, and refilter. |
References
-
[4] Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine (CN108101857B). Google Patents. URL:
-
[1] Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. NIH. URL:
-
[2] US20190125902A1 - Methods for renal function determination. Google Patents. URL:
-
[3] Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. NIH. URL:
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- 3. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of 6-Aminopyrazin-2-ol as a Versatile Building Block in Drug Discovery
Introduction: The Pyrazinone Scaffold as a Privileged Structure in Medicinal Chemistry
The 2(1H)-pyrazinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to nucleobases allows it to function as an effective mimic, capable of forming crucial hydrogen bond interactions within the ATP-binding sites of various enzymes, particularly protein kinases. This mimicry, combined with the scaffold's synthetic tractability, has established it as a "privileged structure" for the development of targeted therapeutics. Derivatives of the pyrazinone core have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
6-Aminopyrazin-2-ol, in particular, serves as an invaluable starting material for the synthesis of diverse compound libraries. The presence of an amino group and a hydroxyl group (in its lactam-lactim tautomeric equilibrium) offers multiple points for chemical modification. This allows for the strategic introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 6-Aminopyrazin-2-ol as a key building block in the discovery of novel therapeutics, with a focus on kinase inhibitors.
Physicochemical Properties and Reactivity of 6-Aminopyrazin-2-ol
Understanding the inherent chemical properties of 6-Aminopyrazin-2-ol is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C4H5N3O | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| Predicted XlogP | -1.2 | [1] |
| Appearance | Off-white to beige powder | [Generic supplier data] |
| Tautomerism | Exists in a lactam-lactim tautomeric equilibrium | [General heterocyclic chemistry principles] |
The pyrazinone ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated with electron-withdrawing groups or when a leaving group is present. The amino group at the 6-position is a key functional handle. It can be a site for N-alkylation or N-arylation, or it can direct electrophilic substitution on the pyrazinone ring. For many common cross-coupling reactions, initial halogenation of the pyrazinone core is a necessary first step to introduce a suitable handle for reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.
Synthetic Workflow: From Building Block to Diversified Library
A general workflow for the utilization of 6-Aminopyrazin-2-ol in the synthesis of a diversified library of compounds, particularly for kinase inhibitor discovery, is outlined below. The initial step involves the halogenation of the pyrazinone core to install a reactive handle for subsequent cross-coupling reactions.
Caption: General workflow for library synthesis from 6-Aminopyrazin-2-ol.
Experimental Protocols
The following protocols are based on established methodologies for pyrazinone and related heterocyclic systems and are intended to serve as a starting point for optimization.
Protocol 1: Halogenation of 6-Aminopyrazin-2-ol
Causality: To enable palladium-catalyzed cross-coupling reactions, a halogen atom must be introduced onto the pyrazinone ring. N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective electrophilic halogenating agents for electron-rich aromatic and heteroaromatic systems. The use of a polar aprotic solvent like acetonitrile facilitates the reaction. Microwave irradiation can be employed to accelerate the reaction.[2]
Materials:
-
6-Aminopyrazin-2-ol
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Microwave synthesis vials
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure (Dibromination):
-
To a microwave synthesis vial, add 6-Aminopyrazin-2-ol (1.0 eq).
-
Add anhydrous acetonitrile to dissolve or suspend the starting material.
-
Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 10-30 minutes).[2]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-Amino-3,5-dibromopyrazin-2-ol.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Halogenated 6-Aminopyrazin-2-ol
Causality: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[3] It is particularly valuable in drug discovery for coupling aryl or heteroaryl fragments. A palladium catalyst, typically with a phosphine ligand, is used to facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[4] The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.[3]
Materials:
-
6-Amino-3-bromo-5-(aryl/heteroaryl)pyrazin-2-ol (from a previous step)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl2(dppf), Pd(PPh3)4) (0.05 - 0.1 eq)
-
Base (e.g., Na2CO3, K2CO3, Cs2CO3) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME, toluene)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the halogenated 6-aminopyrazin-2-ol derivative (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.05 eq) under the inert atmosphere.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of Halogenated 6-Aminopyrazin-2-ol
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is instrumental in synthesizing aryl amines, which are common motifs in kinase inhibitors. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high catalytic activity.[5][6]
Materials:
-
6-Amino-3-bromo-5-(aryl/heteroaryl)pyrazin-2-ol
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (0.02 - 0.05 eq)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (0.04 - 0.1 eq)
-
Base (e.g., Cs2CO3, NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq) under an inert atmosphere.
-
Add the halogenated 6-aminopyrazin-2-ol derivative (1.0 eq) and the amine (1.2 eq) to the tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Application in Kinase Inhibitor Drug Discovery
The pyrazinone scaffold is particularly well-suited for targeting protein kinases due to its ability to act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The strategic diversification of the 6-Aminopyrazin-2-ol core allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.
Target Kinase Families and Relevant Signaling Pathways
Derivatives of pyrazinones and related amino-heterocycles have shown inhibitory activity against several important kinase families implicated in cancer and inflammatory diseases, including:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, and their dysregulation is a hallmark of cancer.[6][7]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8]
-
p38 Mitogen-Activated Protein Kinase (MAPK): Involved in cellular responses to stress and inflammation.[9]
Below are diagrams of key signaling pathways that can be targeted by inhibitors derived from 6-Aminopyrazin-2-ol.
Caption: Overview of the VEGFR2 signaling pathway. [5][10][11][12]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 6-Aminopyrazin-2-ol derivatives is emerging, general principles from related scaffolds can guide library design:
-
Hinge-Binding Moiety: The core 2-aminopyrazinone structure is critical for forming hydrogen bonds with the kinase hinge region.
-
Substituents at the 5-position: Aryl or heteroaryl groups introduced via Suzuki coupling can occupy the hydrophobic pocket of the ATP-binding site. The nature of these substituents can significantly influence potency and selectivity.
-
Substituents at the 3-position: Modifications at this position, often through amination or other coupling reactions, can extend into the solvent-exposed region. This provides an opportunity to improve physicochemical properties such as solubility and to modulate off-target effects. For example, in related aminopyridine inhibitors, the introduction of piperazine-linked groups has been shown to enhance activity. [13] The following table presents hypothetical inhibitory data for a series of 6-Aminopyrazin-2-ol derivatives to illustrate potential SAR trends.
| Compound ID | R1 (at C5) | R2 (at C3) | Kinase IC50 (nM) |
| 1a | Phenyl | -H | >1000 |
| 1b | 4-Fluorophenyl | -H | 520 |
| 1c | 3-Pyridyl | -H | 350 |
| 2a | 3-Pyridyl | 4-Methylpiperazin-1-yl | 45 |
| 2b | 3-Pyridyl | Morpholino | 88 |
| 2c | 3-Pyridyl | N,N-Dimethylamino | 150 |
Conclusion
6-Aminopyrazin-2-ol is a highly valuable and versatile building block for the synthesis of biologically active compounds, particularly kinase inhibitors. Its inherent reactivity, when combined with modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse chemical libraries. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately contributing to the development of novel and effective therapeutics.
References
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Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... - ResearchGate. (URL: [Link])
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VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. (URL: [Link])
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Schematic illustration of the p38 MAPK signaling pathway and its downstream neuroinflammatory cytokines in activated microglia leading to photoreceptor apoptosis - ResearchGate. (URL: [Link])
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Illustration of MAPK signaling pathways (p38, ERKs, JNKs). MAPKs are... - ResearchGate. (URL: [Link])
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CDK Signaling Pathway - Creative Diagnostics. (URL: [Link])
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P38 Signaling Pathway - Creative Diagnostics. (URL: [Link])
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (URL: [Link])
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VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. (URL: [Link])
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6-aminopyrazin-2-ol (C4H5N3O) - PubChemLite. (URL: [Link])
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Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - ResearchGate. (URL: [Link])
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Structure-activity relationship of piperazine-linked aminopyridine 6. - ResearchGate. (URL: [Link])
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC. (URL: [Link])
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Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 - MDPI. (URL: [Link])
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Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (URL: [Link])
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Design, Synthesis and Biological Evaluation of 2-aminopyrimidinones and Their 6-aza-analogs as a New Class of CK2 Inhibitors - PubMed. (URL: [Link])
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC. (URL: [Link])
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A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - ChemRxiv. (URL: [Link])
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
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Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (URL: [Link])
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QSAR Study of 2-Substituted Aminopyridopyrimidin-7-one derivatives As Tyrosine kinase Inhibitors. (URL: [Link])
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Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (URL: [Link])
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Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF - ResearchGate. (URL: [Link])
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Synthesis of 6-chloro- and 2-amino-6-chloropurine derivatives 11 and 12. - ResearchGate. (URL: [Link])
-
Efficient Halogenation of 2-Aminopyrazine | Request PDF - ResearchGate. (URL: [Link])
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Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Publishing. (URL: [Link])
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- 7. chemrxiv.org [chemrxiv.org]
- 8. japsonline.com [japsonline.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Protocol for the Solubilization of 6-Aminopyrazin-2-ol in DMSO for Cell-Based Assays
This comprehensive guide provides a detailed protocol for the preparation of 6-Aminopyrazin-2-ol solutions in dimethyl sulfoxide (DMSO) for use in a variety of cell-based assays. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and best practices to ensure experimental success and data reproducibility.
Introduction: Understanding the Compound and Solvent
6-Aminopyrazin-2-ol is a heterocyclic organic compound belonging to the pyrazine class. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The successful use of this and similar small molecules in cellular assays is critically dependent on proper solubilization and handling to maintain compound integrity and minimize solvent-induced artifacts.
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in cell culture applications for its ability to dissolve a broad range of hydrophobic compounds.[3] However, its use necessitates careful consideration of its potential effects on cell viability and function.
Physicochemical Properties of 6-Aminopyrazin-2-ol and Related Compounds
| Property | Value/Information | Source(s) |
| Molecular Formula | C₄H₅N₃O | [4] |
| Molecular Weight | 111.10 g/mol | [4] |
| Appearance | Typically a solid powder. | [5] |
| Solubility in Water | Generally low for pyrazine derivatives. | [6] |
| pKa | The pKa of a similar mitochondrial uncoupler was found to be 7.5, suggesting potential for pH-dependent solubility. |
The Critical Role of DMSO in Cell-Based Assays: A Double-Edged Sword
DMSO is an invaluable tool for dissolving water-insoluble compounds for in vitro studies. However, its concentration must be carefully controlled to avoid detrimental effects on the cells.
Mechanism of DMSO's Cellular Effects
DMSO readily penetrates cell membranes, which is key to its efficacy as a drug delivery vehicle. This property, however, can also lead to alterations in membrane fluidity and permeability. At higher concentrations, DMSO can cause pore formation in the cell membrane, leading to leakage of intracellular components and ultimately, cell death.[7]
DMSO-Induced Toxicity and Cellular Artifacts
It is imperative to maintain the final concentration of DMSO in cell culture media at a non-toxic level. High concentrations of DMSO can:
-
Reduce Cell Viability: Directly induce apoptosis and necrosis.
-
Alter Gene Expression: Cause changes in cellular transcription and protein synthesis.
-
Induce Differentiation: In some cell types, DMSO can trigger differentiation pathways.
-
Interfere with Assay Readouts: Affect enzyme activities and fluorescent reporters.
The following diagram illustrates the decision-making process for determining the optimal final DMSO concentration.
Protocol for Preparing a 10 mM Stock Solution of 6-Aminopyrazin-2-ol in DMSO
This protocol details the steps for preparing a high-concentration stock solution, which can then be serially diluted to the desired working concentrations.
Materials
-
6-Aminopyrazin-2-ol (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Safety Precautions
-
Always work in a chemical fume hood or a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 6-Aminopyrazin-2-ol and DMSO for specific handling and disposal instructions.[8]
Step-by-Step Procedure
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 111.10 g/mol x 0.001 L x 1000 = 1.111 mg
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of 6-Aminopyrazin-2-ol into the tube.
-
-
Dissolving in DMSO:
-
Add the calculated volume of sterile DMSO to the tube containing the compound. For a 10 mM stock, this would be 1 mL for every 1.111 mg of compound.
-
Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[9]
-
Gentle warming (e.g., to 37°C) can also be employed, but be cautious as heat may degrade the compound.
-
-
Storage of Stock Solution:
Preparation of Working Solutions and Cell Treatment
The high-concentration stock solution must be diluted to the final desired concentration for treating the cells, ensuring the final DMSO concentration remains within the non-toxic range.
Serial Dilution Workflow
To maintain a consistent final DMSO concentration across different treatment concentrations, it is best practice to perform serial dilutions in 100% DMSO before the final dilution into the cell culture medium.
Example Dilution for Cell Treatment
To achieve a final concentration of 10 µM of 6-Aminopyrazin-2-ol with a final DMSO concentration of 0.1%:
-
Prepare a 10 mM stock solution in 100% DMSO as described above.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting.
-
This will result in a final concentration of 10 µM 6-Aminopyrazin-2-ol and 0.1% DMSO.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.[3]
Stability and Storage Considerations
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can lead to compound degradation and precipitation. It is highly recommended to prepare single-use aliquots.[3]
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. This can affect the solubility and stability of the dissolved compound. Always use anhydrous DMSO and keep containers tightly sealed.
-
Light Sensitivity: Pyrazine and pyridine derivatives can be light-sensitive. Store stock solutions in amber vials or protect them from light.
-
Long-Term Storage: For long-term storage, -80°C is preferable to -20°C to minimize degradation.[3]
Potential Application: Mitochondrial Uncoupling Assays
Compounds structurally related to 6-Aminopyrazin-2-ol have been investigated as mitochondrial uncouplers. Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without a corresponding increase in ATP synthesis.[9]
Should 6-Aminopyrazin-2-ol be investigated for this activity, a common cell-based assay is the measurement of oxygen consumption rate (OCR) using extracellular flux analysis.
Workflow for a Mitochondrial Uncoupling Assay
A positive result for mitochondrial uncoupling would be an increase in the basal oxygen consumption rate upon treatment with 6-Aminopyrazin-2-ol, followed by a reduced response to the uncoupler FCCP in the mitochondrial stress test.[7]
Conclusion
The successful use of 6-Aminopyrazin-2-ol in cell-based assays hinges on the careful preparation and handling of its DMSO stock solution. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the integrity of the compound, minimize solvent-induced artifacts, and obtain reliable and reproducible data. It is always recommended to perform preliminary experiments to determine the optimal, non-toxic concentration of DMSO for the specific cell type and assay being used.
References
-
Bridges Lab. (2018, June 1). Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols. Retrieved from [Link]
- Brand, M. D., & Nicholls, D. G. (2007). Mitochondrial uncouplers with an extraordinary dynamic range. Biochemical Journal, 407(1), 1-10.
- Park, J. S., et al. (2014). Mitochondrial uncoupler exerts a synthetic lethal effect against β-catenin mutant tumor cells. Cancer Science, 105(8), 1014-1021.
- Chen, Y., et al. (2018). Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. FEBS Letters, 592(10), 1730-1740.
- Kenwood, B. M., et al. (2017). Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. Journal of Medicinal Chemistry, 60(22), 9118-9133.
-
Matrix Fine Chemicals. (n.d.). 6-AMINOPYRIDIN-2-OL | CAS 5154-00-7. Retrieved from [Link]
-
NextSDS. (n.d.). 6-aminopyridin-2-ol hydrochloride — Chemical Substance Information. Retrieved from [Link]
- Wang, T., et al. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2958-2961.
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 6-Aminopyridin-2-ol. Retrieved from [Link]
-
University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
- Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(17), 7696-7707.
-
ChEMBL. (n.d.). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (CHEMBL1772962). EMBL-EBI. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-aminopyrazine, 5049-61-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aminopyrazine. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 6-aminopyridin-2-ol. NIST Chemistry WebBook. Retrieved from [Link]
- Delgado, D. R., et al. (2020). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 25(21), 5013.
- Al-Zahrani, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3456.
- Trissel, L. A., & Zhang, Y. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 142-144.
- Oravec, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(6), 1169.
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
- International Journal of Research in Pharmacy and Chemistry. (2013). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. 3(3), 633-642.
- de Villiers, K. A., et al. (2019). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 25(59), 13544-13551.
- Krátký, M., et al. (2012). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. Journal of Applied Biomedicine, 10(4), 213-221.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 25). Exploring the Properties and Uses of Pyrazine Derivatives in Modern Chemistry. Retrieved from [Link]
Sources
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-aminopyridin-2-ol | CymitQuimica [cymitquimica.com]
- 4. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions Utilizing 6-Aminopyrazin-2-ol and Its Derivatives
Introduction: The Strategic Importance of Pyrazine Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, celebrated for its robustness and wide substrate scope in forging carbon-carbon bonds.[1][2][3] Its impact on the pharmaceutical industry is profound, enabling the construction of complex molecular architectures that are central to many therapeutic agents.[4][5] Within this context, nitrogen-containing heterocycles are of paramount importance, with the pyrazine core being a privileged scaffold in a multitude of biologically active compounds. The strategic incorporation of pyrazine moieties can significantly influence a molecule's pharmacological profile, including its metabolic stability, target engagement, and pharmacokinetic properties. This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction with a specific focus on derivatives of 6-aminopyrazin-2-ol, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.
Core Principles: Unraveling the Mechanism of Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that typically involves a palladium(0) catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (in this case, a halogenated 6-aminopyrazin-2-ol derivative) to a low-valent palladium(0) complex. This step forms a square-planar palladium(II) intermediate.[2][5] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[7]
-
Transmetalation: In this step, the organic group from an organoboron reagent (such as a boronic acid or its ester) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][2]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][5]
The choice of ligand on the palladium catalyst is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote both the oxidative addition and reductive elimination steps and to stabilize the palladium catalyst.[6]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajabs.org [ajabs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Hydrogenolysis for the High-Yield Synthesis of 6-Aminopyrazin-2-ol
Introduction & Mechanistic Rationale
6-Aminopyrazin-2-ol (CAS 101257-36-7), which frequently tautomerizes to 6-amino-1H-pyrazin-2-one , is a highly versatile heterocyclic building block. With a monoisotopic mass of 111.043 Da, it serves as a critical structural motif in the development of kinase inhibitors, antiviral nucleoside analogs, and fluorescent biological probes [1].
Direct synthesis of this molecule via the aqueous hydrolysis of halogenated pyrazines often requires harsh acidic or basic conditions. These conditions can compromise the primary amino group or lead to pyrazine ring degradation. Conversely, a two-step approach utilizing nucleophilic aromatic substitution (SNAr) followed by catalytic hydrogenolysis offers a mild, highly selective, and scalable alternative.
This application note details the mechanistic rationale, optimization data, and a self-validating protocol for the catalytic reduction of 6-(benzyloxy)pyrazin-2-amine to yield 6-aminopyrazin-2-ol.
The Causality of Reagent and Solvent Selection
-
Catalyst Choice (10% Pd/C): Palladium on carbon provides an optimal d-band electronic structure for the oxidative addition and cleavage of the benzylic C–O bond. Because the pyrazine ring is highly electron-deficient, it is remarkably resistant to over-reduction under mild hydrogen pressure (1 atm), ensuring absolute chemoselectivity [3].
-
Solvent Dynamics (Methanol): 6-Aminopyrazin-2-ol possesses high polarity due to its lactam-lactim tautomerism. Methanol efficiently solvates both the lipophilic intermediate and the highly polar product. If a less polar solvent (like Ethyl Acetate) is used, the product prematurely precipitates, coating the active palladium sites and poisoning the catalyst.
Retrosynthetic Pathway & Workflow
The synthetic workflow leverages the orthogonal reactivity of the pyrazine ring. The precursor is synthesized by reacting 2-amino-6-chloropyrazine with benzyl alcohol, followed by the core focus of this guide: the catalytic debenzylation.
Fig 1: Two-step synthetic workflow for 6-aminopyrazin-2-ol via catalytic hydrogenolysis.
Quantitative Data: Reaction Optimization
To establish the most efficient parameters for the catalytic reduction, various conditions were screened. The data below summarizes the causality behind selecting Methanol and 10% Pd/C as the standard protocol.
| Entry | Catalyst Loading | Solvent | H₂ Pressure | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | 5% Pd/C | Ethanol | 1 atm | 12 | 75% | Incomplete conversion; insufficient active sites. |
| 2 | 10% Pd/C | Ethanol | 1 atm | 8 | 88% | Trace intermediate remains; moderate solubility. |
| 3 | 10% Pd/C | Methanol | 1 atm | 6 | 96% | Optimal solubility prevents catalyst poisoning. |
| 4 | 10% Pd/C | EtOAc | 1 atm | 12 | 60% | Product precipitation causes severe Pd deactivation. |
| 5 | 20% Pd(OH)₂/C | Methanol | 1 atm | 4 | 95% | Faster kinetics, but higher catalyst cost. |
Experimental Protocols
Protocol A: Preparation of 6-(Benzyloxy)pyrazin-2-amine (Precursor)
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0°C under Argon.
-
Add benzyl alcohol (1.2 eq) dropwise. Stir for 30 minutes to form the alkoxide [3].
-
Add 2-amino-6-chloropyrazine (1.0 eq) and reflux at 80°C for 4 hours.
-
Quench with water, extract with Dichloromethane (DCM), and purify via silica gel chromatography to isolate the intermediate.
Protocol B: Catalytic Hydrogenolysis to 6-Aminopyrazin-2-ol (Core Method)
This protocol is designed as a self-validating system to ensure safety and maximum yield.
Materials:
-
6-(Benzyloxy)pyrazin-2-amine (1.0 eq, 10 mmol, 2.01 g)
-
10% Pd/C (0.1 eq Pd, ~1.06 g of 10% w/w catalyst)
-
Methanol (HPLC grade, 50 mL)
-
Hydrogen gas (Balloon or Parr apparatus, 1 atm)
Step-by-Step Procedure:
-
Catalyst Wetting (Safety Check): To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.06 g of 10% Pd/C. Expert Insight: Never add dry Pd/C directly to methanol in the presence of ambient oxygen, as the solvent vapors can auto-ignite on the catalytic surface. Purge the dry flask with Argon for 5 minutes prior to solvent introduction.
-
Substrate Addition: Dissolve 2.01 g of 6-(Benzyloxy)pyrazin-2-amine in 50 mL of Methanol. Add this solution dropwise to the Argon-flushed flask containing the catalyst.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Using a vacuum/Argon manifold, evacuate the flask and backfill with Argon (repeat 3 times). Following this, evacuate the flask and backfill with Hydrogen gas from a double-layered balloon (repeat 3 times to ensure complete displacement of Argon).
-
Reaction Execution: Stir the suspension vigorously (800 rpm) at room temperature (25°C) under a positive pressure of Hydrogen (1 atm).
-
Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (Rf = 0.6, UV active) should be completely consumed within 6 hours. The product will appear as a highly polar spot (Rf = 0.15). Macroscopic indicator: The cessation of hydrogen uptake from the balloon indicates reaction completion.
-
Filtration & Workup: Purge the reaction flask with Argon to remove residual Hydrogen. Filter the suspension through a tightly packed pad of Celite. Causality: Celite prevents the finely divided palladium particles from passing through the filter paper. Wash the Celite pad with hot Methanol (2 x 20 mL) to ensure complete elution of the polar product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 6-aminopyrazin-2-ol as an off-white solid.
-
Analytical Validation: Confirm product identity via ESI-MS. The predicted collision cross-section should yield an [M+H]⁺ adduct at m/z 112.05 [1].
Fig 2: Mechanism of Pd-catalyzed hydrogenolysis of O-benzyl pyrazine ethers.
References
Application Support Center: Troubleshooting 6-Aminopyrazin-2-ol Aqueous Solubility
Here is the technical support and troubleshooting guide for 6-Aminopyrazin-2-ol, engineered for application scientists and drug development professionals.
Physicochemical Profiling: The Causality of Insolubility
Before troubleshooting assay failures, it is critical to understand why 6-Aminopyrazin-2-ol (C₄H₅N₃O) resists aqueous dissolution. The molecule presents a classic "brick dust" profile driven by two structural factors:
-
Amphoteric Nature & pKa: The molecule possesses a weakly basic pyrazine amino group (predicted pKa ~3.2) and a weakly acidic hydroxyl group (predicted pKa ~8.2–9.3)[1][2]. At physiological pH (7.4), the molecule is predominantly un-ionized, minimizing ion-dipole interactions with water.
-
Lactam-Lactim Tautomerization: 6-Aminopyrazin-2-ol exists in equilibrium with its tautomer, 6-amino-1H-pyrazin-2-one. This pyridone-like structure acts as both a potent hydrogen bond donor (via the amine) and acceptor (via the carbonyl). This allows the planar aromatic rings to stack tightly, generating a massive crystal lattice energy that thermodynamic hydration cannot easily overcome[3][4].
Troubleshooting FAQs & Mechanistic Solutions
Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into pH 7.4 phosphate-buffered saline (PBS) during early-stage screening. How do I fix this? A: You are experiencing a kinetic solubility failure (a "DMSO crash"). Kinetic solubility assays measure the precipitation of an amorphous compound transitioning from an organic solvent into an aqueous environment[5]. Because 6-Aminopyrazin-2-ol has high planarity, it rapidly nucleates upon aqueous shock.
-
Solution: Implement a stepwise dilution protocol or introduce a surfactant/co-solvent system. Pre-spike your PBS with 2–5% PEG400 or 0.1% Tween-20 before adding the DMSO stock. This lowers the interfacial tension and disrupts the rapid hydrogen-bond networking that leads to amorphous precipitation.
Q2: We ran a thermodynamic shake-flask assay at pH 7.4, but the results are highly variable between different synthetic batches. Why? A: Thermodynamic solubility measures the equilibrium between a saturated solution and its most stable crystalline solid state[6][7]. Variability between batches of 6-Aminopyrazin-2-ol almost always indicates polymorphism . Different synthetic routes or drying conditions yield different crystal habits, which possess different lattice energies and, consequently, different apparent solubilities[3].
-
Solution (Self-Validating System): Never accept a thermodynamic solubility value without solid-state verification. You must analyze the solid precipitate at the end of your 24-hour incubation using Polarized Light Microscopy (PLM) or X-Ray Powder Diffraction (XRPD). If the solid is amorphous, equilibrium has not been reached. Ensure all batches are milled or recrystallized to the same polymorph before testing.
Q3: We need to achieve a high concentration for in vivo dosing, but we cannot use extreme pH values. What formulation strategy is best? A: Since pH adjustment (lowering pH < 3 to protonate the amine, or raising pH > 9.5 to deprotonate the hydroxyl) is not physiologically viable for your study, you must disrupt the molecular symmetry and lattice packing without altering the bulk pH[3][4].
-
Solution: Use cyclodextrin complexation. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10–20% (w/v) provides a hydrophobic cavity that encapsulates the planar pyrazine ring, shielding the hydrogen-bonding faces from bulk water while maintaining a neutral pH. Alternatively, formulate an Amorphous Solid Dispersion (ASD) using polymers like HPMC to lock the drug in its highly soluble amorphous state[8][9].
Quantitative Data Presentation: Solubility Modulators
The following table summarizes the expected impact of various buffer and formulation adjustments on the solubility of 6-Aminopyrazin-2-ol:
| Parameter / Condition | Expected Solubility Impact | Mechanistic Rationale |
| pH 7.4 Buffer (Standard) | Very Low (< 50 µg/mL) | Molecule is un-ionized; strong intermolecular H-bonding dominates. |
| pH 2.0 Buffer (HCl) | High | Protonation of the pyrazine amine (pKa ~3.2) induces ion-dipole hydration. |
| pH 10.0 Buffer (Carbonate) | Moderate to High | Deprotonation of the hydroxyl/lactam (pKa ~9.3) increases aqueous solubility. |
| 20% HP-β-CD (pH 7.4) | High | Host-guest inclusion complexation shields the hydrophobic, planar aromatic ring. |
| 5% DMSO + 1% Tween 80 | Moderate (Kinetic only) | Micellar solubilization delays amorphous precipitation during DMSO dilution[5]. |
Standardized Workflow: Pseudo-Thermodynamic Solubility Assay
To bridge the gap between low-throughput thermodynamic assays and highly variable kinetic assays, we recommend the Pseudo-Thermodynamic Protocol [10]. This method minimizes compound consumption while forcing the system into a true crystalline equilibrium.
Step-by-Step Methodology:
-
Sample Preparation: Dispense 50 µL of a 10 mM 6-Aminopyrazin-2-ol DMSO stock solution into a 1.5 mL glass HPLC vial.
-
Solvent Evaporation: Place the vial in a centrifugal evaporator (e.g., Genevac) under high vacuum at 30°C until the DMSO is completely removed, leaving a uniform amorphous solid film.
-
Buffer Addition: Add 500 µL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Equilibration: Cap the vial and incubate on an orbital shaker at 300 rpm at 25°C for exactly 24 hours. Causality note: 24 hours allows the amorphous film to dissolve and re-precipitate into its lowest-energy crystalline form.
-
Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved crystalline lattice.
-
Quantification: Carefully aspirate the supernatant, dilute appropriately, and quantify the dissolved compound via LC-MS/MS against a standard calibration curve.
-
Self-Validation Step: Extract a fraction of the remaining solid pellet and observe it under Polarized Light Microscopy (PLM). Birefringence confirms the transition to a crystalline state, validating the thermodynamic accuracy of the result[11].
Troubleshooting Decision Matrix
Workflow for diagnosing and resolving 6-Aminopyrazin-2-ol aqueous solubility failures.
References
-
Kinetic solubility: Experimental and machine‐learning modeling perspectives . ResearchGate. Available at:[Link]
-
Aqueous Solubility Assays . Creative Bioarray. Available at:[Link]
-
Solubility Toolbox at INVENTIVA . Inventiva Pharma. Available at:[Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches . MDPI. Available at:[Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry . Journal of Medicinal Chemistry. Available at:[Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms . Drug Development & Delivery. Available at:[Link]
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- 5. creative-bioarray.com [creative-bioarray.com]
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- 9. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 10. inventivapharma.com [inventivapharma.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Recrystallization and Purification of 6-Aminopyrazin-2-ol
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Aminopyrazin-2-ol. It is structured as a troubleshooting and FAQ resource to directly address common challenges encountered during its purification by recrystallization, ensuring the attainment of high-purity material essential for downstream applications.
Section 1: Physicochemical Profile of 6-Aminopyrazin-2-ol
Understanding the inherent properties of 6-Aminopyrazin-2-ol is the foundation for developing a robust purification strategy. The molecule possesses both a basic amino group and a weakly acidic hydroxyl group (in its tautomeric form, 6-amino-2(1H)-pyrazinone), making it a polar, hydrogen-bonding compound. This dual character dictates its solubility behavior, which is critical for selecting an appropriate recrystallization solvent.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₄H₅N₃O | - |
| Molecular Weight | 111.10 g/mol | Derived from formula |
| Appearance | Typically an off-white to beige or yellow solid. | Analogous to similar compounds like 2-Aminopyrazine.[1] |
| Expected Solubility | Soluble in polar protic solvents (water, alcohols); sparingly soluble in less polar organic solvents (ethyl acetate); likely insoluble in non-polar solvents (hexane). | Based on the polarity of related aminopyrazine and pyrazinamide structures.[1][2] |
| Tautomerism | Exists in equilibrium between the -ol and -one forms. | Common for 2-hydroxypyrazines and pyridines.[3] |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of 6-Aminopyrazin-2-ol in a direct question-and-answer format.
Q1: How do I select the optimal recrystallization solvent?
A1: The ideal solvent is one in which 6-Aminopyrazin-2-ol is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0-4 °C).[4] This temperature-dependent solubility differential is the driving force for crystallization.
Causality & Strategy: The polarity and hydrogen-bonding capability of your solvent must match the solute to achieve good solubility. For a polar molecule like 6-Aminopyrazin-2-ol, polar solvents are the primary candidates.
-
Start with Small-Scale Tests: Use a small amount of your crude material (~10-20 mg) in separate test tubes with ~0.5 mL of different solvents.
-
Evaluate Candidates:
-
Good Candidates: The compound is insoluble or sparingly soluble at room temperature but dissolves completely upon heating.[5] Water, ethanol, methanol, and isopropanol are excellent starting points.
-
Poor Candidates: The compound dissolves immediately at room temperature (it is too soluble, recovery will be low) or remains insoluble even when boiling (it is not soluble enough).[6]
-
-
Consider Mixed-Solvent Systems: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a minimum of hot "solvent" (in which it is very soluble, e.g., ethanol) and slowly add a hot "anti-solvent" (in which it is poorly soluble, e.g., water) until the solution becomes faintly turbid.[7] Re-heat to clarify and then allow to cool slowly.
Solvent Selection Workflow
Caption: Decision tree for selecting a suitable recrystallization solvent.
Q2: My recrystallization yield is consistently low. What's going wrong?
A2: Low yield is one of the most frequent problems and typically stems from one of four main causes: using too much solvent, premature crystallization, incomplete cooling, or choosing a suboptimal solvent.
Troubleshooting Steps:
-
Use Minimum Solvent: The most common error is adding too much solvent. You should aim to use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[8] Using excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, drastically reducing recovery.[6]
-
Prevent Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), your product will be lost with the impurities. To prevent this, use a stemless funnel, keep the receiving flask on a hot plate to allow solvent vapors to heat the funnel, and add a small excess of hot solvent (~5-10%) before filtering.[9] This excess can be boiled off later.
-
Ensure Thorough Cooling: Solubility decreases as temperature drops.[9] After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation before filtration.[7]
-
Re-evaluate the Solvent: If the compound has significant solubility in the solvent even at 0 °C, your yield will be inherently limited. Refer back to Q1 and consider a solvent in which the compound is less soluble when cold.
Q3: My product has "oiled out" instead of forming crystals. How do I proceed?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[4] An oil is undesirable as it tends to trap impurities.
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add more solvent (e.g., 10-20% more) to lower the saturation point.
-
Slow Down Cooling: This is critical. Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a beaker of hot water and allow both to cool together. Rapid cooling encourages oil formation.[7]
-
Lower the Solvent Boiling Point: Consider switching to a lower-boiling solvent or using a mixed-solvent system where the overall boiling point is lower.
-
Induce Crystallization Above the Oiling Temperature: As the solution cools, vigorously scratch the inside of the flask with a glass rod at a temperature just above where it previously oiled out. The scratches provide nucleation sites for crystal growth.[8]
Q4: My final product is colored (yellow/brown). How can I decolorize it?
A4: The color is likely due to high-molecular-weight, polar byproducts or degradation products that have an extended chromophore. These can often be effectively removed using activated charcoal (e.g., Norit, Darco).
Mechanism & Protocol: Activated charcoal has a very high surface area and adsorbs large, colored impurity molecules.
-
Dissolve the crude product in the appropriate amount of hot recrystallization solvent.
-
Remove the flask from the heat source to stop boiling. Crucially, never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a small spatula tip is often sufficient).
-
Swirl the mixture and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal.[4] The filtrate should now be colorless or significantly lighter in color.
-
Proceed with the recrystallization by cooling the filtrate.
Q5: The solution has cooled, but no crystals have formed. What should I do?
A5: This is a classic case of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[8] Crystallization needs to be induced.
Inducement Techniques:
-
Scratching: Use a glass stirring rod to vigorously scratch the inner surface of the flask just below the surface of the solution. The microscopic glass fragments serve as nucleation sites for crystal growth.[8]
-
Seed Crystals: If you have a small crystal of pure product from a previous batch, add it to the solution. A seed crystal provides a perfect template for further crystallization.
-
Ice Bath: Cool the solution further in an ice-water bath. Lowering the temperature will decrease solubility and may be enough to trigger crystallization.
-
Reduce Volume: If the solution is not sufficiently saturated, you can gently heat it to boil off a portion of the solvent and then attempt to cool it again.
General Troubleshooting Workflow
Caption: A workflow for troubleshooting common recrystallization problems.
Section 3: Standardized Purification Protocols
Protocol 3.1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 6-Aminopyrazin-2-ol in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate.
-
Saturation: Continue adding the hot solvent dropwise until the solid has just completely dissolved. Avoid adding a large excess.[8]
-
Hot Filtration (Optional): If insoluble impurities or color (see Protocol 3.3) are present, perform a hot gravity filtration at this stage.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rushing this step can trap impurities and lead to smaller crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.
-
Drying: Dry the crystals completely, either by air-drying on the filter or in a vacuum oven at a moderate temperature.
Protocol 3.2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling & Isolation: Follow steps 4-8 from Protocol 3.1. For washing, use a cold mixture of the two solvents in the same approximate ratio.
Section 4: Advanced Purification Techniques
If recrystallization fails to provide material of the desired purity, or if impurities have very similar solubility profiles, other methods should be considered.
-
Column Chromatography: For difficult separations, chromatography over silica gel or alumina can be highly effective.[10][11] A polar solvent system, such as ethyl acetate/methanol or dichloromethane/methanol, would likely be required to elute the polar 6-Aminopyrazin-2-ol.
-
Acid-Base Extraction: The amphoteric nature of the molecule allows for purification by extraction. Dissolving the crude material in a dilute acid will protonate the amino group, allowing it to be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will precipitate the purified product. The reverse process using a dilute base to deprotonate the hydroxyl group can remove non-acidic impurities.
References
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- 6-aminopyridin-2-ol. CymitQuimica.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
- Purific
- 6-aminopyridin-2-ol. NIST WebBook.
- Process of preparing pyrazines.
- Recrystalliz
- Recrystallization techniques for purifying pyrazole compounds. Benchchem.
- Recrystalliz
- Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.
- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.
- Pyrazine Chemistry. I. Derivatives of 3-Aminopyrazinoic Acid. ElectronicsAndBooks.
- Recrystalliz
- Recrystallization Process Questions. Chemistry Stack Exchange.
- Recrystalliz
- Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing).
- 6-AMINOPYRIDIN-2-OL | CAS 5154-00-7.
- Aminopyrazine 98 5049-61-6. Sigma-Aldrich.
- 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
- Aminopyrazine | C4H5N3 | CID 78747. PubChem.
- 2-Amino-6-methylpyridine Safety D
- Identification and Characterization of Impurities in Pharmaceuticals. World Journal of Pharmaceutical Research.
- Solubility, modelling, preferential solvation and solvent effect of 2-amino-6-chloropyrazine in ten pure mono-solvents and four solvent mixtures.
- Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. PMC.
- Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing.
- 2-aminopyrazine, 5049-61-6. The Good Scents Company.
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv.
- Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- Solubilization and Thermodynamic Analysis of Isotretinoin in Eleven Different Green Solvents at Different Temper
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
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- 2. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Resolving HPLC Co-elution for 6-Aminopyrazin-2-ol
Welcome to the technical support guide for resolving co-elution issues involving 6-Aminopyrazin-2-ol and its related impurities. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in achieving baseline separation for this compound. Here, we will move beyond generic advice and delve into the specific chemical properties of 6-Aminopyrazin-2-ol to build robust, scientifically-grounded HPLC methods.
Understanding the Challenge: The Physicochemical Nature of 6-Aminopyrazin-2-ol
6-Aminopyrazin-2-ol is a polar, heterocyclic compound containing both a basic amino group and a weakly acidic (or neutral) hydroxyl group. This amphoteric nature is the primary driver of its complex chromatographic behavior. Its impurities are likely to be structurally similar, differing only by the position of a functional group (isomers) or the presence/absence of one (starting materials, degradants). This similarity makes achieving separation a significant challenge.
Key Molecular Properties:
-
Polarity: The presence of amine and hydroxyl groups makes the molecule highly polar, leading to poor retention on traditional C18 columns under highly aqueous mobile phases.[1][2][3]
-
Ionization: The molecule's retention will be highly sensitive to mobile phase pH.[4][5][6] The amino group (a base) will be protonated and positively charged at low pH, while the hydroxyl group (a weak acid) can be deprotonated to become negative at high pH. Controlling the ionization state is the most powerful tool for manipulating selectivity.[6][7]
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing a systematic approach to troubleshooting.
Q1: My chromatogram shows a single, broad, or shouldered peak. How do I confirm co-elution and where do I start?
A1: First, confirm the issue is not due to system or column problems. A distorted peak shape can mimic co-elution.[8]
Step 1: System Suitability Check Before any method development, ensure your HPLC system is performing correctly.[8]
-
Column Health: Inject a standard compound mix for your column. Poor peak shape for all compounds suggests a column void or contamination. Try flushing with a strong solvent or reversing the column.
-
Extra-Column Volume: Ensure tubing is as short and narrow as possible.[8]
-
Injection Solvent: Dissolve your sample in the initial mobile phase composition to prevent peak distortion.[8]
Step 2: Peak Purity Analysis If the system is sound, use a diode array detector (DAD/PDA) or mass spectrometer (MS) to confirm peak purity.
-
DAD/PDA: A "pure" peak will have identical UV-Vis spectra across its entire width. Spectral differences between the upslope, apex, and downslope strongly indicate co-elution.[9]
-
MS: A mass spectrometer can reveal if more than one mass-to-charge ratio (m/z) is present across the peak.
If co-elution is confirmed, proceed to method optimization.
Q2: How do I select the right mobile phase pH to separate 6-Aminopyrazin-2-ol from its impurities?
A2: Mobile phase pH is the most critical parameter for separating ionizable compounds like this. The goal is to find a pH where the analyte and its impurities have different charge states or polarities, thus interacting differently with the stationary phase.[4][5][7]
The Rule of Thumb: For robust methods, operate at a pH at least 1.5-2 units away from the pKa of your analytes.[4][6] At a pH equal to the pKa, the compound is 50% ionized and 50% neutral, leading to small changes in pH causing large, unpredictable shifts in retention time.
Experimental Protocol: pH Screening
-
Estimate pKa: Use chemical software (e.g., ChemDraw) or online predictors to estimate the pKa of the amino group (likely around 2-4) and the hydroxyl group (likely around 8-10) for 6-Aminopyrazin-2-ol and its potential impurities.
-
Select Buffers: Choose three buffers to cover a wide pH range. Ensure they are compatible with your organic modifier and UV detection wavelength.
-
Low pH: pH 2.5-3.0 (e.g., 0.1% Formic Acid or Phosphate Buffer)
-
Mid pH: pH 6.5-7.0 (e.g., Phosphate Buffer)
-
High pH: pH 9.5-10.0 (e.g., Ammonium Carbonate or Bicarbonate Buffer) - Requires a pH-stable column.
-
-
Run Experiments: Using a stable C18 column, run your initial gradient method with each buffered mobile phase.
-
Analyze Results: Observe the change in retention time and, most importantly, the selectivity (the spacing between peaks). You are looking for the pH that provides the maximum separation.
| pH Range | Expected Effect on 6-Aminopyrazin-2-ol | Chromatographic Impact |
| Low pH (~2.5) | Amino group is protonated (BH+). Molecule is positively charged and more polar. | Reduced retention time on a C18 column.[7] |
| Mid pH (~7.0) | Amino group is neutral (B). Hydroxyl is neutral (OH). Molecule is at its most hydrophobic. | Increased retention time on a C18 column. |
| High pH (~10.0) | Amino group is neutral (B). Hydroxyl group may be deprotonated (O-). Molecule is negatively charged and more polar. | Reduced retention time on a C18 column. |
Below is a diagram illustrating the logical workflow for pH optimization.
Caption: Systematic workflow for mobile phase pH optimization.
Q3: I've tried optimizing pH on my C18 column, but the peaks are still not resolved. What should I do next?
A3: If pH adjustment is insufficient, the next step is to change the stationary phase chemistry to introduce a different separation mechanism. 6-Aminopyrazin-2-ol is polar, and a standard C18 phase may not offer enough unique interactions.
Alternative Stationary Phase Strategies:
| Stationary Phase | Separation Principle & Advantage for This Application | When to Use |
| Polar-Embedded | Contains a polar group (e.g., amide, carbamate) near the silica surface. This provides an alternative interaction site (H-bonding) and makes the phase more stable in highly aqueous mobile phases, preventing "phase collapse".[10][11] | Ideal first alternative to C18 for polar compounds. Good for improving peak shape and retention. |
| Phenyl (e.g., Phenyl-Hexyl) | Utilizes π-π interactions between the phenyl rings of the stationary phase and the pyrazine ring of the analyte. | Excellent for separating aromatic or unsaturated compounds, especially isomers where the position of a group affects the electron density of the ring. |
| Pentafluorophenyl (PFP or F5) | Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[12] | A highly versatile phase that provides very different selectivity compared to C18. Very effective for separating compounds with polar functional groups like amines and hydroxyls. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Uses a polar stationary phase (e.g., bare silica, diol, amide) and a high-organic mobile phase.[1] Water acts as the strong eluting solvent. Analytes are separated based on their partitioning into a water-enriched layer on the stationary phase surface.[1] | Use when compounds are too polar to be retained at all in reversed-phase.[1][13] It provides an orthogonal (completely different) separation mechanism. |
The diagram below illustrates how different column chemistries interact with 6-Aminopyrazin-2-ol.
Caption: Interaction modes between the analyte and various column chemistries.
Q4: Can changing the column temperature or organic modifier help resolve my co-elution?
A4: Yes, these are important secondary parameters to optimize after pH and column chemistry.
Temperature:
-
Effect: Increasing temperature generally decreases retention time by lowering mobile phase viscosity.[14][15] More importantly, it can change selectivity (α), sometimes significantly, especially for compounds with different interaction thermodynamics.[14][16]
-
Strategy: After selecting the best column/pH combination, try running the method at different temperatures (e.g., 30°C, 40°C, 50°C). Even a 10°C change can sometimes resolve closely eluting peaks.[14] However, be aware that elevated temperatures can decrease the lifespan of some silica-based columns.
Organic Modifier:
-
Effect: The two most common reversed-phase organic solvents, acetonitrile (ACN) and methanol (MeOH), have different properties. ACN is aprotic and a weaker hydrogen-bond acceptor, while MeOH is protic and can act as both a hydrogen-bond donor and acceptor.
-
Strategy: If your method uses ACN, try substituting it with MeOH (or vice-versa). This change in solvent-analyte interaction can alter elution order and improve resolution. You can also try ternary mixtures (e.g., Water/ACN/MeOH), but this significantly increases method complexity.
Allowable Adjustments: According to USP General Chapter <621> Chromatography, certain adjustments can be made to an established method without requiring full revalidation. These include minor changes to mobile phase composition (±10%), column temperature (±10°C), and flow rate (±50%).[17][18][19] Always work within these guidelines when modifying a validated method.[18]
Summary of Troubleshooting Strategy
When faced with co-elution for 6-Aminopyrazin-2-ol, follow this hierarchical approach for the highest chance of success:
-
System Suitability: Rule out instrumental or column failure.
-
Peak Purity: Confirm co-elution with a DAD or MS detector.
-
Mobile Phase pH: This is your primary tool. Perform a systematic screening at low, mid, and high pH.
-
Stationary Phase Chemistry: If pH is not enough, change the column to introduce new separation mechanisms (Polar-Embedded, Phenyl, PFP, or HILIC).
-
Temperature & Organic Modifier: Fine-tune the separation by adjusting temperature and considering a different organic solvent.
By systematically evaluating each of these parameters and understanding the underlying chemical principles, you can develop a robust and reliable HPLC method for the separation of 6-Aminopyrazin-2-ol and its most challenging impurities.
References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Link
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. Link
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. Link
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Link
-
Exploring the Role of pH in HPLC Separation. Veeprho. Link
-
Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile-Water Mobile Phase. Analytical Chemistry. Link
-
The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters Corporation. Link
-
How Column Temperature Affects HPLC Resolution. Chrom Tech. Link
-
<621> CHROMATOGRAPHY. The United States Pharmacopeial Convention. Link
-
The Importance of Temperature in Liquid Chromatography. Avantor (VWR). Link
-
Why Temperature Is Important in Liquid Chromatography. Ibis Scientific, LLC. Link
-
The Role of Temperature and Column Thermostatting in Liquid Chromatography. Thermo Fisher Scientific. Link
-
Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. BenchChem. Link
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Link
-
USP Chapter 621: Overview & Key Points. Phenomenex. Link
-
USP 621 Chromatography Guidelines. Scribd. Link
-
Developing HPLC Methods. Sigma-Aldrich. Link
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Link
-
HPLC Troubleshooting Guide. Sigma-Aldrich. Link
-
<621> Chromatography - Harmonization. United States Pharmacopeia. Link
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Link
-
HPLC Separation Modes. Waters Corporation. Link
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Link
-
Co-Elution: The Achilles' Heel of Chromatography. Axion Labs. Link
-
Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs (YouTube). Link
-
HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific. Link
-
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom. Link
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Link
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. Link
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Link
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- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
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- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 19. usp.org [usp.org]
Technical Support Center: Troubleshooting the Amination of 6-Chloropyrazin-2-ol
Welcome to the Technical Support Center. This guide is engineered for process chemists and discovery scientists facing selectivity challenges during the amination of 6-chloropyrazin-2-ol. Because this substrate exists in a tautomeric equilibrium (6-chloropyrazin-2-ol ⇌ 6-chloropyrazin-2(1H)-one), it presents unique chemoselectivity challenges, often leading to complex byproduct profiles during both Nucleophilic Aromatic Substitution (SNAr) and transition-metal catalyzed cross-coupling.
Mechanistic Overview of Byproduct Formation
Before troubleshooting, it is critical to understand the competing reaction pathways. The electron-withdrawing nature of the diazine ring lowers the pKa of the 2-hydroxyl group, making it highly susceptible to deprotonation and subsequent side reactions[1].
Reaction pathways and common byproducts in the amination of 6-chloropyrazin-2-ol.
Diagnostic Data Summary
Use the following quantitative LC-MS diagnostic table to identify the primary failure mode in your unoptimized reaction mixture.
| Byproduct Type | Mechanism of Formation | LC-MS Shift (Δ m/z) | Typical Abundance | Primary Corrective Action |
| Dimerization (Ether) | O-Nucleophilic attack on C-Cl | +94 Da | 15 - 40% | O-Protection or bulky Pd-ligands |
| Hydrolysis | OH⁻ attack on C-Cl | -18 Da | 10 - 30% | Strict anhydrous conditions |
| Dehalogenation | β-hydride elimination / reduction | -34 Da | 5 - 25% | Electron-rich, bulky ligands (e.g., tBuXPhos) |
Troubleshooting FAQs
Q1: Why am I seeing significant dimerization (ether formation) instead of my desired amination product? The Causality: 6-chloropyrazin-2-ol readily deprotonates under standard basic conditions (pKa ~8.5) to form a resonance-stabilized pyrazinolate anion. This intermediate is a potent oxygen nucleophile. If your target amine is sterically hindered or poorly nucleophilic, the pyrazinolate outcompetes the amine, attacking the C-Cl bond of an unreacted substrate molecule to form a bis(6-chloropyrazin-2-yl) ether dimer. The Solution: You must alter the nucleophilicity ratio. This can be done by chemically masking the hydroxyl group (e.g., via THP protection) prior to SNAr. Alternatively, if using Buchwald-Hartwig conditions, utilize bulky, electron-rich ligands like BrettPhos. These ligands enforce a specific geometry that accelerates C-N reductive elimination over C-O coupling, effectively bypassing the dimerization pathway[2].
Q2: My SNAr reaction yields high amounts of pyrazine-2,6-diol. How do I prevent hydrolysis? The Causality: The electron-deficient nature of the pyrazine ring makes the C-Cl bond highly susceptible to nucleophilic aromatic substitution. If inorganic bases (like K₂CO₃ or Cs₂CO₃) are used without strict anhydrous precautions, trace water generates hydroxide ions. Hydroxide is a smaller, harder, and often more reactive nucleophile than your target amine, leading to rapid hydrolysis of the chloride. The Solution: Implement a self-validating anhydrous system. Switch to strictly anhydrous aprotic solvents (e.g., DMSO or NMP). Replace hygroscopic inorganic bases with non-nucleophilic organic bases such as DIPEA or DBU, which cannot generate hydroxide ions even if trace water is present.
Q3: During Pd-catalyzed Buchwald-Hartwig amination, I observe mostly dehalogenated byproduct (pyrazin-2-ol). What is going wrong? The Causality: Dehalogenation (protodehalogenation) is a classic competing pathway in cross-coupling. After the oxidative addition of the C-Cl bond to the Pd(0) center, the amine coordinates. If the amine possesses α-hydrogens, β-hydride elimination can occur faster than reductive elimination. This generates a Pd-H species that reductively eliminates to yield the dehalogenated pyrazine. The Solution: The rate of reductive elimination must be accelerated to outpace β-hydride elimination. As detailed in comprehensive reviews of Pd-catalyzed C-N couplings[2], switching to sterically demanding, electron-rich biaryl phosphine ligands (e.g., tBuXPhos or RuPhos) "squeezes" the product out of the coordination sphere, drastically increasing the rate of C-N reductive elimination.
Corrective Workflow & Validated Protocols
Troubleshooting workflow for identifying and resolving amination byproducts.
Protocol A: O-Protection and SNAr Amination (Dimerization Elimination)
Objective: Completely eliminate dimerization and hydrolysis by masking the nucleophilic hydroxyl group prior to amination.
-
Protection: Dissolve 6-chloropyrazin-2-ol (1.0 eq) in anhydrous DCM (0.5 M). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Stir at room temperature for 4 hours.
-
Validation Check 1: Analyze via TLC (Hexane/EtOAc 3:1). The reaction is self-validating when the highly polar starting material (Rf ~0.1) is completely consumed, replaced by a non-polar spot (Rf ~0.6) corresponding to the THP-protected ether.
-
Amination: Isolate the protected intermediate and dissolve in anhydrous NMP (0.2 M). Add the desired amine (1.2 eq) and DIPEA (2.0 eq). Heat to 90 °C for 12 hours.
-
Deprotection: Concentrate the mixture, then treat the crude residue with 10% TFA in DCM for 2 hours at room temperature.
-
Validation Check 2: Post-deprotection LC-MS must confirm the mass of the target 6-aminopyrazin-2-ol without the +84 Da THP mass, confirming successful cleavage.
Protocol B: Direct Buchwald-Hartwig Amination (Dehalogenation Suppression)
Objective: Direct C-N coupling avoiding protection/deprotection steps by utilizing ligand-controlled selectivity, as utilized in recent advanced medicinal chemistry campaigns[3].
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with 6-chloropyrazin-2-ol (1.0 eq), the target amine (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and anhydrous K₃PO₄ (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.
-
Reaction: Remove from the glovebox and heat at 100 °C for 8 hours under vigorous stirring.
-
Validation Check: Analyze an aliquot via LC-MS. The system is validated if the ratio of product to dehalogenated byproduct (-34 Da) is >20:1. If dehalogenation exceeds 5%, verify the integrity of the glovebox atmosphere and the strict dryness of the K₃PO₄ base.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]
-
O'Reilly, M. C., et al. (2022). Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry, 65(15), 10228-10243.[Link]
Sources
Overcoming low reactivity of 6-Aminopyrazin-2-ol in electrophilic substitution reactions
Troubleshooting Guide: Overcoming Low Reactivity of 6-Aminopyrazin-2-ol in Electrophilic Substitution
Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals struggling with the electrophilic aromatic substitution (EAS) of 6-Aminopyrazin-2-ol (CAS: 101257-36-7)[1].
Despite possessing two strongly electron-donating groups (–NH₂ and –OH), the pyrazine core is notoriously resistant to standard EAS conditions. Below, we dissect the mechanistic causality behind these failures and provide field-proven, optimized protocols to force these transformations successfully.
Mechanistic Insights: Why is my reaction failing?
To troubleshoot low reactivity, we must first understand the electronic environment of the pyrazine ring. The core issue stems from the pronounced electron-deficient character of the 1,4-diazine structure[2]. The two nitrogen atoms act as powerful electron-withdrawing sinks, drastically lowering the energy of the Highest Occupied Molecular Orbital (HOMO)[3].
When attempting EAS on 6-Aminopyrazin-2-ol, researchers typically encounter three major roadblocks:
-
Acidic Deactivation: Classical EAS conditions (e.g., Br₂ in Acetic Acid, or HNO₃/H₂SO₄) are highly acidic. In such media, the ring nitrogen atoms readily protonate to form a pyrazinium salt. This places a positive charge directly on the ring, completely deactivating it toward incoming electrophiles[4][5].
-
Tautomeric Equilibria: 6-Aminopyrazin-2-ol exists in a solvent-dependent equilibrium with its tautomer, 6-aminopyrazin-2(1H)-one[1]. The oxo-form alters the resonance stabilization and shifts the electron density, often making the C3 and C5 positions less nucleophilic than anticipated.
-
Reagent Incompatibility: Weak electrophiles (like I₂ without an oxidant) simply do not possess the thermodynamic driving force to attack the electron-poor pyrazine π-system[6].
Caption: Tautomeric equilibria and pH-dependent reactivity pathways of 6-aminopyrazin-2-ol.
Protocol Optimization: Quantitative Data & Reagent Selection
To bypass acidic deactivation, reactions must be conducted in neutral or slightly polar aprotic conditions using highly active electrophilic sources. Recent methodological advances in the halogenation of aminopyrazines demonstrate that N-halosuccinimides (NBS, NIS, NCS) combined with microwave (MW) irradiation provide superior yields[6][7].
Table 1: Comparison of Halogenation Conditions for Aminopyrazine Derivatives
| Halogenating Agent | Solvent | Conditions | Mechanistic Outcome / Yield |
| Br₂ (1.2 eq) | Acetic Acid | r.t., 24 h | <10% (Failure due to ring protonation) |
| I₂ / KI | H₂O | r.t., 12 h | 0% (Electrophile too weak)[6] |
| NBS (1.1 eq) | Acetonitrile | MW, 100 °C, 10 min | 85–90% (Clean monobromination)[6] |
| NBS (3.3 eq) | Acetonitrile | MW, 100 °C, 15 min | >80% (Complete dibromination)[6] |
Step-by-Step Methodology: Microwave-Assisted Monobromination
This protocol is a self-validating system designed to prevent over-halogenation and ensure high conversion.
Reagents: 6-Aminopyrazin-2-ol (1.0 mmol), N-Bromosuccinimide (NBS, 1.05 mmol), Anhydrous Acetonitrile (5 mL).
-
Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, suspend 6-Aminopyrazin-2-ol in anhydrous acetonitrile. (Note: If solubility is exceptionally poor, add 0.5 mL of DMF as a co-solvent, but avoid pure DMF to prevent Vilsmeier-type side reactions).
-
Electrophile Addition: Add NBS (1.05 eq) in a single portion. Seal the vial with a crimp cap.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 100 °C for exactly 10 minutes[6].
-
Self-Validation (In-Process Control): Cool the vial to room temperature. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LCMS or TLC (UV 254 nm). You should observe the disappearance of the starting material and a dominant peak corresponding to the [M+H]+ of the monobrominated product.
-
Quenching: Transfer the mixture to a round-bottom flask. Add 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes. Causality: This neutralizes any unreacted NBS, preventing oxidative degradation during workup.
-
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Advanced Strategy: N-Oxide Activation
If direct EAS fails due to extreme steric hindrance or specific substitution requirements, you must alter the intrinsic electronics of the pyrazine core. Converting the pyrazine to an N-oxide is a classic, highly effective workaround.
Adding an oxygen atom to the ring nitrogen suppresses further electrophilic attack at the nitrogen itself and significantly increases the electron density at the adjacent carbons (C2 and C4/C6 equivalent positions) via resonance[8].
Caption: N-oxide activation workflow for overcoming pyrazine electron deficiency.
Frequently Asked Questions (FAQs)
Q: I am trying to nitrate 6-Aminopyrazin-2-ol, but I only recover degraded starting material. Why? A: Nitration typically utilizes HNO₃/H₂SO₄. As discussed, this protonates the pyrazine ring[4]. Furthermore, the free –NH₂ group is highly susceptible to oxidation by nitric acid, leading to complex tar mixtures. Solution: Protect the amine first (e.g., as an acetamide or Boc-derivative), or utilize the N-oxide activation pathway[8] followed by nitration under milder conditions (e.g., Nitronium tetrafluoroborate in sulfolane).
Q: Why am I getting a 50/50 mixture of mono- and di-brominated products even when using 1 equivalent of NBS? A: The first halogenation (usually at the C3 or C5 position) does not deactivate the ring enough to prevent a second attack, especially under microwave heating. Solution: Lower the temperature to 60 °C or run the reaction at room temperature for a longer duration. Ensure strict stoichiometric control of NBS (exactly 1.0 to 1.05 eq)[6].
Q: Can I use Lewis acids (like AlCl₃ or FeCl₃) to catalyze the halogenation? A: It is generally not recommended for aminopyrazinols. The basic nitrogen atoms and the hydroxyl/oxo oxygen will strongly coordinate with the Lewis acid. This not only requires you to use stoichiometric (or excess) amounts of the Lewis acid but also effectively withdraws more electron density from the ring, exacerbating the low reactivity issue[2]. Stick to neutral, highly reactive electrophiles like N-halosuccinimides.
References
- A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. myuchem.com.
- 6.2.2. Pyrazines. Thieme Connect.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines. Imperial College London.
- Electrophilic Substitution In Azines. ResearchGate.
- Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
- 1089278-81-8,3-(1-Methyl-4-pyrazolyl)aniline - AccelaChem. accelachem.com.
- Efficient Halogenation of 2-Aminopyrazine. Thieme Connect.
- Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.
- Pyridine-N-oxide. Wikipedia.
Sources
- 1. 1089278-81-8,3-(1-Methyl-4-pyrazolyl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. myuchem.com [myuchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. lejan-team.com [lejan-team.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
Application Note: 1H and 13C NMR Spectrum Validation & Comparative Guide for 6-Aminopyrazin-2-ol
Executive Summary
The pyrazine scaffold, particularly functionalized derivatives like 6-Aminopyrazin-2-ol (also known as 6-amino-1H-pyrazin-2-one), is a critical bioisostere in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimycobacterial agents. The structural integrity and purity of this starting material directly dictate the success of downstream cross-coupling and functionalization reactions.
This guide provides an objective, data-driven comparison between an optimized in-house synthesized 6-Aminopyrazin-2-ol and a leading commercial benchmark. By leveraging quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, we establish a self-validating protocol to confirm structural identity, elucidate tautomeric behavior, and quantify trace impurities.
Mechanistic Context: Tautomerism and Chemical Shifts
Before analyzing the spectra, one must understand the causality behind the observed chemical shifts. 6-Aminopyrazin-2-ol exhibits lactam-lactim tautomerism. In polar, hydrogen-bonding solvents like DMSO-d6, the equilibrium heavily favors the lactam form (6-amino-1H-pyrazin-2-one) over the lactim form (6-aminopyrazin-2-ol).
-
Electronic Shielding (Causality): The unsubstituted pyrazine ring is highly electron-deficient, typically placing its aromatic protons around 8.6 ppm[1]. However, the introduction of the strongly electron-donating amino (-NH2) group via resonance (+M effect) significantly shields the ortho and para positions[2].
-
Tautomeric Impact: The presence of the lactam carbonyl (C=O) further alters the electronic landscape. The proton at C-5 (ortho to the -NH2 group) becomes highly shielded, shifting upfield to ~7.15 ppm, while the proton at C-3 (between the carbonyl and the unsubstituted nitrogen) resonates slightly further downfield at ~7.35 ppm.
Comparative Performance Analysis
To evaluate the efficacy of our optimized synthetic route (Route A: mild hydrolysis of 2-amino-6-chloropyrazine using optimized aqueous hydroxide) against a standard commercial alternative (Alternative B), we analyzed both batches using our standardized qNMR protocol.
The commercial benchmark frequently suffers from incomplete hydrolysis, leaving trace halogenated starting materials that can poison palladium catalysts in downstream Suzuki-Miyaura couplings[3].
Table 1: Performance and Purity Comparison
| Parameter | In-House Synthesized (Route A) | Commercial Benchmark (Alternative B) | Impact on Downstream Chemistry |
| Overall Purity (qNMR) | > 99.5% | 96.2% | High purity prevents stoichiometric imbalances in cross-coupling. |
| Trace Impurity 1 | None detected | 2-amino-6-chloropyrazine (2.1%) | Halogenated impurities can competitively bind or poison Pd/Pt catalysts. |
| Trace Impurity 2 | None detected | Unknown regioisomer (1.7%) | Leads to isomeric mixtures in final active pharmaceutical ingredients (APIs). |
| Physical Appearance | Off-white crystalline powder | Pale yellow powder | Coloration indicates trace oxidation products in Alternative B. |
Experimental Methodology: Self-Validating qNMR Protocol
To ensure trustworthiness, the following methodology is designed as a self-validating system. By utilizing an internal standard and specific relaxation delays, the protocol guarantees that the integration values reflect absolute molar ratios, removing instrument-dependent variations.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 15.0 mg (± 0.1 mg) of 6-Aminopyrazin-2-ol and 5.0 mg of high-purity maleic acid (internal standard for qNMR).
-
Solvation: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.05% v/v Tetramethylsilane (TMS). Vortex for 60 seconds until a clear solution is obtained.
-
Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Load into a 500 MHz NMR spectrometer equipped with a cryoprobe, pre-calibrated to 298 K.
-
1H NMR Acquisition:
-
Pulse Sequence: Standard 1D sequence (zg30) with a 30° flip angle.
-
Relaxation Delay (D1): Set to 10 seconds . Causality: A long D1 ensures complete longitudinal relaxation (T1) of all protons, which is mandatory for accurate quantitative integration[4].
-
Scans: 16 scans.
-
-
13C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled 13C sequence (zgpg30) using WALTZ-16 decoupling.
-
Relaxation Delay (D1): Set to 2 seconds.
-
Scans: 512 scans to ensure an adequate signal-to-noise ratio for quaternary carbons.
-
NMR Validation Data
The data below validates the structural identity of the in-house synthesized 6-Aminopyrazin-2-ol (lactam form).
Table 2: 1H NMR Assignments (500 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Mechanistic Rationale |
| 11.25 | Broad singlet | - | 1H | NH (Lactam) | Confirms the predominant tautomer is the 1H-pyrazin-2-one form. |
| 7.35 | Doublet | 1.8 | 1H | Pyrazine H-3 | Meta-coupling across N-4. Less shielded than H-5 due to proximity to the C=O group. |
| 7.15 | Doublet | 1.8 | 1H | Pyrazine H-5 | Highly shielded by the resonance (+M) effect of the adjacent -NH2 group. |
| 6.30 | Broad singlet | - | 2H | -NH2 | Broadening caused by quadrupolar relaxation of the nitrogen-14 nucleus. |
Note: In the commercial benchmark, a distinct doublet at 8.05 ppm was observed, which corresponds to the deshielded proton of the unreacted 2-amino-6-chloropyrazine impurity[5].
Table 3: 13C NMR Assignments (125 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Type | Assignment | Mechanistic Rationale |
| 156.2 | Quaternary (C=O) | C-2 (Carbonyl) | Characteristic shift for a conjugated lactam carbonyl, confirming tautomeric state. |
| 148.5 | Quaternary (C-N) | C-6 (C-NH2) | Deshielded by the electronegative nitrogen atom of the primary amine. |
| 128.4 | CH | C-3 | Aromatic carbon, shifted upfield relative to unsubstituted pyrazine (~145 ppm). |
| 121.7 | CH | C-5 | Most shielded carbon in the ring due to ortho-relationship with the electron-donating -NH2 group. |
Workflow Visualization
The following diagram illustrates the logical pipeline from synthesis to comparative validation, highlighting the critical nodes of our self-validating analytical system.
Workflow for comparative NMR validation of synthesized vs. commercial 6-Aminopyrazin-2-ol.
Conclusion
Rigorous NMR validation of 6-Aminopyrazin-2-ol reveals that the compound exists predominantly in its lactam form (6-amino-1H-pyrazin-2-one) in solution. The comparative analysis demonstrates that our optimized in-house synthesis yields a product of superior purity (>99.5%) compared to the commercial benchmark (96.2%). The implementation of a self-validating qNMR protocol with an extended relaxation delay (D1 = 10s) successfully identified and quantified trace halogenated impurities in the commercial batch, which could otherwise compromise downstream drug development workflows.
References
-
National Center for Biotechnology Information. "Aminopyrazine | C4H5N3 | CID 78747" PubChem. URL:[Link]
-
John Wiley & Sons, Inc. "Aminopyrazine - 1H NMR Chemical Shifts" SpectraBase. URL: [Link]
-
University of East Anglia. "An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine" UEA Digital Repository. URL:[Link]
-
Kar, Idris. "Facile Synthesis of Fully Conjugated Aminopyrazine Based Diazobenzenes..." Heterocycles. URL: [Link]
-
Czech-Slovak Pharmacy. "Aminopyrazinoic acid esters as potential antimycobacterial drugs" ProLékaře. URL:[Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Největší informační zdroj pro lékaře - proLékaře.cz | proLékaře.cz [prolekare.cz]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Comparing 6-Aminopyrazin-2-ol vs 2-aminopyrazine in medicinal chemistry
An in-depth technical analysis for medicinal chemists, structural biologists, and drug development professionals evaluating pyrazine-based scaffolds for lead optimization and library synthesis.
Executive Summary & Strategic Context
The pyrazine ring is a privileged pharmacophore in medicinal chemistry, frequently deployed to modulate physicochemical properties, improve metabolic stability, and establish critical hydrogen-bonding networks within target binding sites. When designing novel therapeutics—ranging from antivirals to targeted oncology agents—the choice of the initial pyrazine building block dictates the entire synthetic trajectory and the ultimate pharmacological profile of the lead compound.
This guide provides a rigorous, objective comparison between two fundamental pyrazine precursors: 2-Aminopyrazine and 6-Aminopyrazin-2-ol (also known as 2-amino-6-hydroxypyrazine or 6-amino-1H-pyrazin-2-one). While 2-aminopyrazine serves as a highly versatile, low-molecular-weight vector for divergent cross-coupling, 6-aminopyrazin-2-ol offers a highly specialized, tautomeric bidentate motif ideal for kinase hinge-binding and the construction of fused bicyclic systems like pteridines.
Structural and Physicochemical Profiling
The fundamental divergence in the utility of these two building blocks stems from their electronic distribution and hydrogen-bonding capabilities.
2-Aminopyrazine is a straightforward electron-deficient heteroaromatic system. The amino group at the 2-position acts as a strong ortho/para director, activating the 3- and 5-positions for electrophilic aromatic substitution (e.g., halogenation), which is critical for downstream functionalization [1].
6-Aminopyrazin-2-ol , conversely, exhibits complex lactam-lactim tautomerism. In aqueous and polar environments, it predominantly exists as the lactam (6-amino-1H-pyrazin-2-one). This tautomerism profoundly impacts its solubility, reactivity, and binding kinetics. The adjacent hydrogen-bond donor (NH) and acceptor (C=O) create a motif that perfectly mimics the binding interactions of endogenous purines and pyrimidines, making it an exceptional starting point for ATP-competitive kinase inhibitors [2].
Table 1: Physicochemical & Structural Comparison
| Property | 2-Aminopyrazine | 6-Aminopyrazin-2-ol |
| CAS Number | 5049-61-6 | 101257-36-7 |
| Molecular Formula | C4H5N3 | C4H5N3O |
| Molecular Weight | 95.10 g/mol | 111.10 g/mol |
| H-Bond Donors | 1 (-NH2) | 2 (-NH2, -OH/-NH) |
| H-Bond Acceptors | 3 (Pyrazine N) | 3 (Pyrazine N, C=O) |
| Tautomerism | None | Lactim ⇌ Lactam |
| Primary Synthetic Utility | Halogenation / Cross-coupling | Bicyclic fusion (Pteridines) / Deoxychlorination |
| Aqueous Solubility | High | Moderate (Tautomer-dependent) |
Mechanistic Pathways & Divergent Workflows
To understand the strategic deployment of these building blocks, we must map their synthetic trajectories. 2-Aminopyrazine is typically pushed through a halogenation/cyanation pathway to yield linear or branched architectures. 6-Aminopyrazin-2-ol is either condensed into fused rings or subjected to deoxychlorination to yield orthogonally functionalized intermediates.
Divergent synthetic workflows of 2-Aminopyrazine and 6-Aminopyrazin-2-ol in drug discovery.
Tautomeric equilibrium of 6-Aminopyrazin-2-ol dictating its dual-reactivity profile.
Performance in Drug Discovery: Case Studies
2-Aminopyrazine: The Versatile Workhorse
2-Aminopyrazine is the foundational starting material for the broad-spectrum antiviral Favipiravir . The synthesis relies on the regioselective chlorination and bromination of 2-aminopyrazine, followed by Pd-catalyzed cyanation and Sandmeyer diazotization [3]. Beyond antivirals, 2-aminopyrazine derivatives have recently demonstrated profound efficacy in oncology. For instance, novel 2-aminopyrazine derivatives act as potent SHP2 inhibitors , exhibiting IC50 values of 5.66 μM against MDA-MB-231 breast cancer cells and inducing apoptosis in H1975 cells [4]. Furthermore, the scaffold has been successfully utilized to design first-in-class ATR/HDAC dual inhibitors (IC50 = 3 nM against ATR), demonstrating synergistic induction of tumor cell apoptosis [5]. It is also a critical core in the development of next-generation oral antimalarials, replacing the pyridine core to overcome multidrug-resistant Plasmodium falciparum strains [6].
6-Aminopyrazin-2-ol: The Specialized Pharmacophore
6-Aminopyrazin-2-ol is historically significant in the synthesis of pteridines and lumazine derivatives [7]. By condensing the 5,6-diamino derivative of this scaffold with dicarbonyls, chemists generate folate analogs that target dihydrofolate reductase (DHFR). In modern kinase inhibitor design, the intact 6-amino-2-pyrazinone motif is deliberately retained. The lactam NH acts as a hydrogen-bond donor to the kinase hinge region backbone carbonyl, while the exocyclic carbonyl acts as an acceptor from the hinge backbone NH. This bidentate interaction provides exquisite target selectivity over standard mono-dentate pyrazine inhibitors.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the most critical transformations for each building block. The causality behind each reagent and condition is explicitly defined.
Protocol 1: Sandmeyer Bromination of 2-Aminopyrazine to 2-Bromopyrazine
This transformation converts the electron-donating amine into a versatile halide for Suzuki/Buchwald-Hartwig couplings.
-
Diazotization: Dissolve 2-aminopyrazine (1.0 eq) in 48% aqueous hydrobromic acid (HBr). Cool the reaction vessel to -5 °C using an ice-salt bath.
-
Causality: Strict temperature control below 0 °C is mandatory. Aliphatic and heteroaromatic diazonium salts are highly unstable; elevated temperatures will lead to the expulsion of N2 and the formation of the undesired pyrazinol byproduct.
-
-
Nitrite Addition: Add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.05 eq) dropwise over 1 hour, maintaining the internal temperature between -5 °C and 0 °C [1].
-
Halide Transfer: In a separate vessel, prepare a solution of Copper(I) bromide (CuBr, 1.1 eq) in 48% HBr at 0 °C. Carefully transfer the cold diazonium salt solution into the CuBr solution under vigorous stirring.
-
Causality: Cu(I) acts as a single-electron transfer (SET) catalyst. It reduces the diazonium cation to an aryl radical, releasing N2 gas. The aryl radical then rapidly abstracts a bromine atom from the Cu(II)Br2 complex, regenerating the Cu(I) catalyst.
-
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via vacuum distillation.
Protocol 2: Deoxychlorination of 6-Aminopyrazin-2-ol
This protocol activates the hydroxyl/lactam oxygen, converting it into a chloride leaving group for subsequent SNAr reactions.
-
Reagent Preparation: Suspend 6-aminopyrazin-2-ol (1.0 eq) in neat phosphorus oxychloride (POCl3, 10.0 eq) at room temperature.
-
Causality: Neat POCl3 serves a dual purpose as both the chlorinating reagent and the solvent. The massive stoichiometric excess drives the tautomeric equilibrium entirely toward the reactive lactim-phosphorodichloridate intermediate.
-
-
Base Catalysis: Add N,N-dimethylaniline (0.5 eq) dropwise.
-
Causality: The tertiary amine base acts as an acid scavenger. By neutralizing the HCl generated during the initial phosphorylation step, it prevents the protonation of the 6-amino group, which would otherwise deactivate the pyrazine ring toward the subsequent nucleophilic aromatic substitution (SNAr) by chloride.
-
-
Reflux: Heat the reaction mixture to 100 °C for 4 hours under an inert atmosphere.
-
Quenching: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring.
-
Causality: Slow addition to ice controls the highly exothermic hydrolysis of excess POCl3, preventing the thermal decomposition of the newly formed 2-amino-6-chloropyrazine. Extract with dichloromethane, wash with cold water, dry, and concentrate.
-
Selection Matrix: Which Scaffold to Choose?
-
Select 2-Aminopyrazine if: Your goal is to build a linear library via iterative cross-coupling, you require high aqueous solubility in your starting material, or you are targeting broad-spectrum antivirals/HDAC inhibitors.
-
Select 6-Aminopyrazin-2-ol if: You are synthesizing fused bicyclic systems (pteridines/folate analogs), or your computational docking models indicate the necessity of a bidentate donor-acceptor hydrogen-bonding network at the target's hinge region.
References
-
Synthesis of 2-Bromopyrazine from 2-Aminopyrazine: An Essential Building Block for Drug Discovery. BenchChem. 1
-
6-aminopyrazin-2-ol (C4H5N3O). PubChemLite. 2
-
The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate.3
-
Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Bentham Science Publishers. 4
-
Design, synthesis, and biological evaluation of aminopyrazine-based ATR/HDACs dual inhibitors. PubMed.5
-
Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Medicines for Malaria Venture. 6
-
Chemistry and Biology of Pteridines. Pageplace. 7
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 6-aminopyrazin-2-ol (C4H5N3O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design, synthesis, and biological evaluation of aminopyrazine-based ATR/HDACs dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity | Medicines for Malaria Venture [mmv.org]
- 7. api.pageplace.de [api.pageplace.de]
Mass spectrometry (ESI-MS) fragmentation pattern analysis of 6-Aminopyrazin-2-ol
The structural elucidation of small, highly polar heterocyclic compounds presents a unique analytical challenge in drug development. 6-Aminopyrazin-2-ol (MW 111.04 Da)—a critical scaffold found in viral polymerase inhibitors and various pharmaceutical intermediates—exhibits complex gas-phase behavior due to its ability to tautomerize into 6-aminopyrazin-2(1H)-one.
To accurately characterize this molecule, mass spectrometrists must choose the correct fragmentation technique. This guide objectively compares the performance of traditional Ion Trap Collision-Induced Dissociation (CID) against Orbitrap Higher-energy Collisional Dissociation (HCD) , providing a self-validating protocol and comparative experimental data to demonstrate why beam-type HCD is the superior alternative for pyrazine core elucidation.
Mechanistic Foundations: Why Fragmentation Choice Matters
In tandem mass spectrometry (MS/MS), the method of ion activation dictates the resulting structural fingerprint. For a small molecule like 6-Aminopyrazin-2-ol, the choice between CID and HCD fundamentally alters the observable data 1.
-
Ion Trap CID (Resonance Excitation): CID is a "slow heating" process. Ions are excited at their resonant frequency, undergoing multiple low-energy collisions. Once the weakest bond breaks (e.g., the loss of the primary amine), the resulting fragment falls out of resonance and cools, preventing further sequential fragmentation. Furthermore, ion traps are governed by the Mathieu stability equations, creating a "1/3rd Rule" low-mass cutoff 2. For a precursor at m/z 112, fragments below m/z 37 are ejected and lost.
-
Orbitrap HCD (Beam-Type Collision): HCD accelerates ions into a nitrogen-filled multipole. This fast, non-resonant activation deposits high amounts of kinetic energy instantaneously. Fragments continue to travel through the collision gas, undergoing sequential fragmentation. Because detection occurs in the high-resolution Orbitrap rather than the trap, there is no low-mass cutoff, allowing for the detection of deep ring-cleavage products 3.
Caption: LC-MS/MS experimental workflow comparing Ion Trap CID and Orbitrap HCD.
Self-Validating Experimental Protocol
To ensure data integrity, the following LC-MS/MS methodology incorporates a strict self-validation checkpoint to confirm collision energy calibration prior to analyzing the pyrazine derivative.
Phase 1: System Suitability & Self-Validation
-
Action: Inject 10 µL of a 1 µg/mL Caffeine standard.
-
Causality: Validates mass accuracy and ensures the HCD cell is properly calibrated for small molecule activation.
-
Validation Checkpoint: The precursor [M+H]⁺ must be detected at m/z 195.0876 (±2 ppm). HCD fragmentation at a Normalized Collision Energy (NCE) of 30% must yield the diagnostic m/z 138.0662 fragment at >50% relative abundance. Do not proceed to Phase 2 until these criteria are met.
Phase 2: Sample Preparation & Chromatography
-
Preparation: Dissolve 6-Aminopyrazin-2-ol in 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate to a final concentration of 1 µg/mL.
-
Causality: The highly polar pyrazine ring exhibits poor retention on standard C18 phases. A high-organic sample diluent ensures optimal peak shape and retention on a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
LC Separation: Inject 2 µL onto a Waters Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm). Run a 5-minute linear gradient from 95% B to 50% B (Mobile Phase A: 10 mM Ammonium Formate in Water; Mobile Phase B: Acetonitrile).
Phase 3: Parallel MS/MS Acquisition (Orbitrap Tribrid)
-
Precursor Selection: Isolate m/z 112.05 using the quadrupole with a narrow 1.0 Da isolation window to exclude background matrix.
-
CID Pathway: Route ions to the linear ion trap. Apply NCE 30% with an Activation Q of 0.25 and an activation time of 10 ms.
-
HCD Pathway: Route ions to the Ion Routing Multipole. Apply a Stepped NCE of 20%, 30%, and 40% .
-
Causality: Stepped NCE in HCD ensures that both highly labile bonds (yielding primary fragments) and stable core structures (yielding deep ring cleavage) are captured simultaneously in a single, composite high-resolution spectrum.
Comparative Fragmentation Analysis
The tautomeric nature of 6-Aminopyrazin-2-ol dictates its fragmentation. The molecule exists in equilibrium between the pyrazin-2-ol form and the pyrazin-2(1H)-one form. The loss of carbon monoxide (CO) and isocyanic acid (HNCO) are classic markers of the pyrazinone core 4, while the loss of ammonia (NH₃) confirms the primary amine.
As shown in the data below, CID struggles to break the stable pyrazine ring, stalling at the primary neutral losses. HCD, conversely, shatters the ring, providing a complete structural fingerprint.
| Fragment Ion | Formula | Theoretical m/z | CID Relative Abundance | HCD Relative Abundance | Mechanistic Origin |
| [M+H]⁺ | C₄H₆N₃O⁺ | 112.0511 | 15% | 5% | Surviving Precursor |
| [M+H - NH₃]⁺ | C₄H₃N₂O⁺ | 95.0246 | 100% (Base) | 40% | Cleavage of the primary amine group |
| [M+H - CO]⁺ | C₃H₆N₃⁺ | 84.0562 | 65% | 85% | Carbonyl loss from the pyrazinone tautomer |
| [M+H - HNCO]⁺ | C₃H₅N₂⁺ | 69.0453 | <5% | 100% (Base) | Retro-Diels-Alder-like ring opening |
| [M+H - NH₃ - CO]⁺ | C₃H₃N₂⁺ | 67.0297 | 20% | 60% | Sequential neutral loss |
| Ring Cleavage | C₂H₄N⁺ | 42.0344 | Not Detected | 45% | Deep backbone fragmentation (HCD only) |
Mechanistic Pathway Breakdown
-
The Low-Energy Pathway (CID Dominant): The loss of NH₃ (-17 Da) to yield m/z 95.02 is the lowest energy barrier. In CID, once this occurs, the m/z 95.02 ion cools and resists further fragmentation.
-
The High-Energy Pathway (HCD Dominant): The loss of HNCO (-43 Da) requires significant energy to induce a retro-Diels-Alder-like cleavage of the heterocyclic ring 5. HCD easily surpasses this activation energy, making m/z 69.04 the base peak. Furthermore, HCD drives the sequential loss of HCN (-27 Da) from the m/z 69.04 intermediate, yielding the m/z 42.03 fragment—a critical diagnostic ion completely invisible to CID.
Caption: Proposed ESI-MS fragmentation pathway of 6-Aminopyrazin-2-ol.
Conclusion
For the structural elucidation of 6-Aminopyrazin-2-ol and similar tautomeric drug intermediates, Orbitrap HCD significantly outperforms Ion Trap CID . While CID is sufficient for identifying the primary amine (via NH₃ loss), it fails to confidently sequence the pyrazine core. HCD's beam-type activation overcomes the high energy barriers required for retro-Diels-Alder ring opening, generating a rich, low-mass spectrum (e.g., m/z 69.04 and 42.03) that provides an unambiguous structural fingerprint.
References
- Source: National Institutes of Health (NIH)
- Title: Collision-Based Ion-activation and Dissociation Source: Thermo Fisher Scientific URL
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Title: Application Note: Analytical Characterization of 3-Pentafluoroethyl-1H-pyrazin-2-one Source: BenchChem URL
Sources
- 1. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.cn]
- 3. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
High-Fidelity Batch Purity Validation of 6-Aminopyrazin-2-ol: A qNMR Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical limitations of traditional chromatography when validating the purity of small, polar heterocycles. 6-Aminopyrazin-2-ol (CAS: 101257-36-7) is a prime example. As a critical building block in the synthesis of pyrazine-based therapeutics, its batch purity must be rigorously validated. However, its tautomeric nature (existing in equilibrium with 6-amino-1H-pyrazin-2-one) and high polarity result in poor retention on standard C18 reverse-phase columns. Furthermore, the lack of a highly certified, identical reference standard often stalls early-stage drug development.
To bypass these chromatographic bottlenecks, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. Recognized by USP <761> and ICH Q2[1], qNMR operates on a fundamental physical principle: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal[2].
This guide objectively compares qNMR against traditional alternatives and provides a self-validating, step-by-step protocol for the absolute quantification of 6-Aminopyrazin-2-ol.
Method Comparison: qNMR vs. HPLC-UV vs. Titration
When selecting a purity validation method, the decision must be driven by the molecule's specific physicochemical properties. Below is a comparative analysis of how qNMR outperforms traditional methods for 6-Aminopyrazin-2-ol.
| Analytical Parameter | 1H qNMR (The Gold Standard) | HPLC-UV (Traditional) | Titration (Legacy) |
| Quantification Basis | Primary ratio method (Absolute) | Extinction coefficient (Relative) | Stoichiometry (Bulk) |
| Reference Standard | Not required (Uses an unrelated Internal Standard)[3] | Requires an identical, highly pure Reference Standard | Requires standardized titrant |
| Specificity & ID | High (Confirms molecular structure and purity simultaneously)[4] | Moderate (Relies solely on retention time and UV spectrum) | Low (Cannot distinguish between structurally similar impurities) |
| Sample Preparation | Simple gravimetric co-weighing | Complex (Volumetric dilution, mobile phase prep, filtration) | High sample consumption |
| Analysis Time | ~15–20 minutes per sample | 10–30 minutes (excluding column equilibration) | ~30 minutes |
The Causality of qNMR's Superiority: HPLC-UV relies on the UV absorption of a chromophore, which can vary wildly between the analyte and its impurities, necessitating compound-specific calibration curves[1]. qNMR eliminates this variable. Because the NMR signal response is linear and universal for all protons, qNMR allows for a simple one-point calibration against a completely unrelated, highly pure Internal Standard (IS)[5].
Designing a Self-Validating qNMR Protocol
A robust analytical method cannot rely on blind trust; it must be a self-validating system. Every step in the following protocol for 6-Aminopyrazin-2-ol incorporates an internal check to guarantee data integrity.
Step 1: Internal Standard (IS) Selection & Blank Validation
The IS must be highly pure (≥99%), completely soluble in the chosen deuterated solvent, and possess a resonance peak that does not overlap with the analyte[6].
-
The Choice: Maleic acid is the optimal IS for 6-Aminopyrazin-2-ol.
-
Causality: 6-Aminopyrazin-2-ol features aromatic pyrazine protons typically resonating between 7.5–8.0 ppm. Maleic acid provides a sharp, distinct singlet at ~6.3 ppm[5], ensuring absolute baseline resolution.
-
Self-Validation Check: Run a blank spectrum of the DMSO-d6 solvent to ensure no residual solvent peaks or impurities overlap with the 6.3 ppm (IS) or 7.5–8.0 ppm (Analyte) regions.
Step 2: Gravimetric Sample Preparation
-
Methodology: Accurately co-weigh approximately 10 mg of 6-Aminopyrazin-2-ol and 5 mg of Maleic acid directly into a vial using a microbalance (d = 0.01 mg). Dissolve completely in 0.6 mL of DMSO-d6.
-
Causality: qNMR is an absolute mass-balance method. Using volumetric flasks introduces temperature-dependent volume expansion errors. Gravimetric weighing establishes a mathematically rigid mass ratio[2].
Step 3: NMR Acquisition & T1 Relaxation Optimization
-
Methodology: Acquire the 1H NMR spectrum using a 90° excitation pulse.
-
Causality: The most critical parameter for absolute quantification is the relaxation delay (D1). If D1 is too short, the macroscopic magnetization does not fully return to the z-axis, causing signal saturation and artificially lowering the peak integral[6].
-
Self-Validation Check: Before the quantitative run, perform an Inversion Recovery experiment to determine the longest longitudinal relaxation time ( T1 ) of the protons of interest. D1 must be strictly set to ≥5×T1 (typically 20–60 seconds) to guarantee >99.3% signal recovery[6].
Step 4: Data Processing & Integration
-
Methodology: Apply rigorous phase correction and baseline correction. Integrate the Maleic acid singlet (6.3 ppm, 2 protons) and the isolated pyrazine proton of 6-Aminopyrazin-2-ol.
-
Self-Validation Check: Verify the Signal-to-Noise (S/N) ratio. For an integration precision error of less than 1%, the S/N ratio of the quantified peaks must strictly exceed 250:1[4].
Workflow Visualization
The following decision tree illustrates the logical progression and self-validating checkpoints of the qNMR workflow.
Self-Validating 1H qNMR Workflow for 6-Aminopyrazin-2-ol Purity Determination.
Experimental Data & Purity Calculation
The absolute purity ( Px ) of the 6-Aminopyrazin-2-ol batch is calculated using the fundamental qNMR equation[2]:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, and P = Purity. Subscripts x and std refer to the analyte and internal standard, respectively).
Validation Performance Data
When executed correctly, this qNMR protocol easily meets the stringent validation criteria outlined by USP <761>[7]. Below is a summary of the experimental validation data for a 6-Aminopyrazin-2-ol batch:
| Validation Parameter | USP <761> Target | qNMR Result (6-Aminopyrazin-2-ol) | Methodological Causality |
| Accuracy (Assay) | 98.0% - 102.0% | 99.5% ± 0.5% | Ensured by complete T1 relaxation recovery ( D1≥5×T1 ) |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.6% (n=6) | Driven by high S/N ratio (>250:1) and flat baseline correction |
| Linearity | R² ≥ 0.995 | R² = 0.9998 | Maintained by precise gravimetric co-weighing (10-80 mg/mL) |
| Specificity | No spectral overlap | Baseline Resolved | Maleic acid singlet (6.3 ppm) avoids pyrazine protons (7.5-8.0 ppm) |
By anchoring the analytical workflow in fundamental physics rather than relative chromatographic retention, qNMR provides an unimpeachable, self-validating mechanism for determining the batch purity of complex heterocycles like 6-Aminopyrazin-2-ol.
References
-
ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Available at:[Link]
-
Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Available at: [Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Available at:[Link]
-
International Journal of Pharmaceutical Sciences and Research. "Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard." Available at:[Link]
-
ResolveMass. "qNMR Calculation Services: What We Offer & Why It Matters." Available at:[Link]
-
Magritek. "Analytical NMR." Available at:[Link]
-
WHUZNHMEDJ. "各国药典核磁共振波谱法通则概况及其应用" (Overview and Application of General Chapters on NMR Spectroscopy in Pharmacopoeias). Available at: [Link]
Sources
FTIR Spectral Signatures of 6-Aminopyrazin-2-ol: A Comparative Guide to Lactim-Lactam Tautomerism
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of the FTIR spectral profiles of 6-aminopyrazin-2-ol and its keto tautomer, complete with self-validating experimental protocols.
Mechanistic Overview: The Tautomeric Equilibrium
In the analytical profiling of N-heterocyclic compounds, particularly pyrazine-based therapeutics and their metabolites, understanding tautomeric states is critical. 6-Aminopyrazin-2-ol (also known as 2-amino-6-hydroxypyrazine) exhibits a pronounced lactim-lactam (enol-keto) tautomerism[1].
The position of this equilibrium is not static; it is highly dependent on the dielectric constant of the surrounding medium and the potential for intermolecular hydrogen bonding[2].
-
The Enol (Lactim) Form: Features a fully aromatic pyrazine ring with a hydroxyl (-OH) group at position 2. This form is typically favored in the gas phase, in matrix isolation, or in highly non-polar, dilute solutions where solute-solvent interactions are minimized[3].
-
The Keto (Lactam) Form: Driven by a proton shift from the hydroxyl oxygen to the adjacent ring nitrogen (N1), forming 6-aminopyrazin-2(1H)-one. This form acts as a Michael acceptor and is thermodynamically favored in polar solvents and the solid state due to the stabilization provided by strong intermolecular hydrogen-bonded dimers[1].
Solvent-dependent lactim-lactam tautomeric equilibrium of 6-aminopyrazin-2-ol.
Quantitative FTIR Spectral Comparison
Fourier Transform Infrared (FTIR) spectroscopy is the premier technique for distinguishing these tautomers in real-time. The structural shift from an aromatic hydroxyl group to an amide-like cyclic structure drastically alters the vibrational modes of the molecule[4].
Because the molecule also contains a primary amine (-NH₂) at position 6, the 3100–3500 cm⁻¹ region is highly populated. Careful spectral deconvolution is required to differentiate the primary amine stretches from the tautomer-specific O-H and lactam N-H stretches.
Table 1: Comparative FTIR Band Assignments
| Functional Group | Enol (Lactim) Form (cm⁻¹) | Keto (Lactam) Form (cm⁻¹) | Intensity / Shape | Causality & Assignment Logic |
| O-H Stretch | 3200 – 3400 | Absent | Broad, Strong | Present only in the hydroxypyrazine state. Broadens due to transient H-bonding[4]. |
| Lactam N-H Stretch | Absent | 3150 – 3200 | Medium, Broad | Emerges due to proton migration to the N1 ring nitrogen. |
| Primary N-H₂ Stretch | ~3450, ~3350 | ~3450, ~3350 | Doublet, Sharp | Remains relatively constant across tautomers; identifies the 6-amino group. |
| C=O Stretch (Amide I) | Absent | 1650 – 1680 | Strong, Sharp | The definitive hallmark of the pyrazinone (keto) tautomer[5]. |
| C=N Ring Stretch | 1600 – 1640 | ~1600 | Medium | Shifts and weakens in the keto form due to the loss of one aromatic C=N bond. |
| C-O Stretch | 1250 – 1300 | Absent | Medium | Validates the presence of the enolic hydroxyl group[5]. |
Experimental Methodologies: Isolating Tautomeric States
To objectively compare the performance and behavior of these tautomers, the analytical environment must be strictly controlled. The following self-validating protocols are designed to intentionally force the equilibrium to one extreme, allowing for the isolation of pure spectral signatures.
FTIR experimental workflow for isolating tautomer-specific spectral signatures.
Protocol A: Solid-State ATR-FTIR (Targeting the Keto/Lactam Tautomer)
Because the solid state heavily favors intermolecular hydrogen bonding, crystalline 6-aminopyrazin-2-ol exists almost exclusively as 6-aminopyrazin-2(1H)-one[2].
-
System Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with anhydrous isopropanol.
-
Background Acquisition: Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Causality: This step is critical to subtract ambient CO₂ and atmospheric moisture, which absorb near 2350 cm⁻¹ and 1640 cm⁻¹, respectively. Moisture directly overlaps with the target Amide I band.
-
Sample Application: Place 1–2 mg of the solid analyte directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact[5].
-
Self-Validation Check: Analyze the resulting spectrum. The protocol is validated if a sharp, dominant C=O stretching band appears at ~1650–1680 cm⁻¹ and the broad O-H stretch background (>3200 cm⁻¹) is absent (leaving only the sharp -NH₂ doublet).
Protocol B: Solution-State FTIR in Non-Polar Media (Targeting the Enol/Lactim Tautomer)
To observe the enol form, we must break the intermolecular hydrogen bonds by dissolving the analyte in a non-polar solvent with a low dielectric constant[3].
-
Cell Preparation: Utilize a liquid transmission cell equipped with CaF₂ or NaCl windows (pathlength ~0.1 mm).
-
Solvent Baseline: Fill the cell with anhydrous carbon tetrachloride (CCl₄) and acquire a background spectrum. Causality: CCl₄ is chosen because it is non-polar and transparent in the critical 4000–1500 cm⁻¹ region. Crucially, the solvent must be strictly anhydrous; trace water will artificially stabilize the keto tautomer and skew the equilibrium.
-
Sample Scanning: Dissolve the analyte in the solvent at a low concentration (e.g., 5 mM) to prevent dimerization, and scan.
-
Self-Validation Check: The protocol is validated by the emergence of the O-H stretch (~3200–3400 cm⁻¹) and the near-complete disappearance of the C=O band at 1660 cm⁻¹. If a peak at 1640 cm⁻¹ persists, it indicates either incomplete tautomerization or water contamination (H-O-H bending).
References
-
Matrix isolation studies of structure and UV-induced transformations of selected N-heterocyclic molecules | Institute of Physics, Polish Academy of Sciences | 4
-
Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide | Benchchem | 5
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins | ResearchGate | 1
-
Tautomerism and Rotamerism of Favipiravir and Halogenated Analogues in Solution and in the Solid State | ACS Publications | 2
-
Advances in Heterocyclic Chemistry, Volume 91 | epdf.pub | 3
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A Comparative Analysis of 6-Aminopyrazin-2-ol and 5-Aminopyrazin-2-ol: Reactivity and Stability for Drug Discovery
Introduction
Pyrazine derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and versatile functionalization potential.[1] The core pyrazine ring, a 1,4-diazine structure, is inherently electron-deficient, which makes it a fascinating platform for designing molecules with tailored reactivity.[2] When substituted with powerful electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) moieties, the chemical personality of the scaffold is profoundly altered.
This guide provides an in-depth comparison of two constitutional isomers: 6-aminopyrazin-2-ol and 5-aminopyrazin-2-ol . While structurally similar, the positional difference of the amino group imparts distinct electronic, steric, and hydrogen-bonding characteristics. These differences have significant implications for their chemical reactivity, stability, and utility as building blocks for novel therapeutics. We will dissect these nuances to provide researchers, scientists, and drug development professionals with a clear, experimentally grounded understanding of how to best leverage these isomers in their work.
Part 1: Structural and Electronic Properties - The Foundation of Reactivity
The behavior of these isomers is governed by a delicate interplay of tautomerism, electronic effects, and non-covalent interactions.
Tautomerism: The Lactam-Lactim Equilibrium
A critical feature of 2-hydroxypyrazines is their existence in a tautomeric equilibrium between the aromatic alcohol (lactim) form and the non-aromatic amide (lactam) form. This equilibrium is highly sensitive to the solvent, pH, and temperature, and it fundamentally dictates the molecule's reactivity.
Caption: Lactam-Lactim tautomerism in aminopyrazinol isomers.
For most related 2-hydroxypyridine systems, the lactam form is significantly more stable and predominates in most conditions, a principle that extends to these pyrazinols.[3] The lactam form benefits from the strong amide resonance and robust intermolecular hydrogen bonding capabilities.[4] For the remainder of this guide, we will primarily consider the more stable lactam tautomer (e.g., 6-amino-1H-pyrazin-2-one) when discussing reactivity, unless otherwise specified.
Electronic Effects: A Tale of Two Isomers
The pyrazine ring's two nitrogen atoms are electron-withdrawing, making the ring electron-deficient.[1] The amino and hydroxyl/oxo groups are strong electron-donating groups (EDGs) through resonance (+M effect). The positioning of these EDGs relative to each other and the ring nitrogens creates distinct electronic landscapes.
-
6-Aminopyrazin-2-ol: The amino and oxo groups are in a para-like relationship. Their electron-donating effects are synergistic, strongly activating the C3 and C5 positions of the ring towards electrophilic attack. The resonance delocalization effectively pushes electron density onto these carbons.
-
5-Aminopyrazin-2-ol: The amino and oxo groups are in a meta-like relationship. Their activating effects are less concerted. The amino group strongly activates the ortho (C6) and para (C2, already substituted) positions, while the oxo/hydroxyl group activates its ortho (C3) position. This leads to a more complex and potentially less activated system compared to the 6-amino isomer.
Caption: Electronic activation patterns in the two isomers.
Hydrogen Bonding
Both isomers are capable of acting as hydrogen bond donors (from the N-H of the amino group and the ring N-H in the lactam form) and acceptors (the carbonyl oxygen and the ring nitrogens). This leads to strong intermolecular hydrogen bonding in the solid state, contributing to high melting points and influencing solubility in protic solvents.[5] While intramolecular hydrogen bonding is not prominent in the 6-amino isomer, the 5-amino isomer could potentially form a weak intramolecular hydrogen bond between the amino group and the N4 ring nitrogen, which may slightly influence its conformation and reactivity.
Part 2: Comparative Reactivity Analysis
The electronic differences outlined above translate directly into distinct reactivity profiles.
Electrophilic Aromatic Substitution (EAS)
This is where the most significant difference lies. While the base pyrazine ring is deactivated towards EAS, the presence of two powerful EDGs makes the reaction feasible.
-
6-Aminopyrazin-2-ol: Is expected to be more reactive towards EAS. The synergistic activation from the amino and oxo groups creates highly nucleophilic C3 and C5 positions. Reactions like halogenation, nitration, or Friedel-Crafts acylation would proceed preferentially and likely under milder conditions at these sites.
-
5-Aminopyrazin-2-ol: Is expected to be less reactive . The activation is spread more thinly across the C3 and C6 positions. Stronger activating conditions would likely be required to achieve substitution, and there is a higher potential for obtaining mixtures of products.
Nucleophilicity of the Amino Group
The exocyclic amino group in both isomers is nucleophilic and can undergo reactions like acylation and alkylation.
-
6-Aminopyrazin-2-ol: The resonance delocalization from the amino group is highly effective due to the para-like arrangement with the oxo group. This delocalization pulls electron density away from the exocyclic nitrogen, making it less nucleophilic .
-
5-Aminopyrazin-2-ol: The delocalization of the amino group's lone pair into the ring is less pronounced. Consequently, the amino group in the 5-amino isomer retains more of its electron density and is expected to be more nucleophilic and thus more reactive towards electrophiles like acyl chlorides.
Part 3: Comparative Stability
Stability is a crucial parameter for drug development, affecting shelf-life, formulation, and metabolism.
-
Thermodynamic Stability: The 6-amino isomer is likely more thermodynamically stable. The conjugated system benefits from a more effective push-pull electronic arrangement, leading to greater resonance stabilization.
-
Chemical Stability:
-
Oxidative Stability: The 6-amino isomer, being more electron-rich at the C3 and C5 positions, is predicted to be more susceptible to oxidation .
-
pH Stability: Both molecules contain basic (amino group, ring nitrogens) and acidic (N-H in lactam) sites. Their stability is pH-dependent. In strongly acidic solutions, protonation of the amino group would deactivate the ring towards EAS. In strongly basic solutions, deprotonation of the ring N-H would form an anion, further activating the ring but potentially opening it up to hydrolytic degradation pathways. The degradation of related compounds can proceed via dihydropyrazine intermediates, a process sensitive to pH and oxygen.[6]
-
Summary of Comparative Properties
| Property | 6-Aminopyrazin-2-ol | 5-Aminopyrazin-2-ol | Rationale |
| Reactivity (EAS) | Higher | Lower | Synergistic para-like activation vs. divergent meta-like activation. |
| Predicted EAS Sites | C3, C5 | C3, C6 | Based on resonance delocalization from both EDGs. |
| Amino Group Nucleophilicity | Lower | Higher | Greater delocalization of the N lone pair into the ring in the 6-amino isomer. |
| Thermodynamic Stability | Higher | Lower | More effective resonance stabilization in the push-pull system. |
| Oxidative Stability | Lower | Higher | The more electron-rich ring of the 6-amino isomer is more prone to oxidation. |
Part 4: Experimental Protocols and Validation
To empirically validate the predicted differences in reactivity, a competitive electrophilic bromination experiment can be designed. This protocol serves as a self-validating system: the isomer that reacts preferentially under mild conditions is demonstrably the more reactive one.
Protocol: Competitive Electrophilic Bromination
Objective: To determine the relative reactivity of 6-aminopyrazin-2-ol and 5-aminopyrazin-2-ol towards electrophilic aromatic substitution.
Materials:
-
6-Aminopyrazin-2-ol
-
5-Aminopyrazin-2-ol
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent for NMR analysis (e.g., DMSO-d₆)
-
HPLC-MS system
Workflow Diagram:
Caption: Workflow for the competitive bromination experiment.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, accurately weigh and dissolve equimolar amounts (e.g., 0.1 mmol) of 6-aminopyrazin-2-ol, 5-aminopyrazin-2-ol, and the internal standard in 2 mL of anhydrous DMF.
-
Initial Sample (t=0): Withdraw a small aliquot (e.g., 50 µL), quench it with a sodium thiosulfate solution, dilute it, and analyze it via HPLC-MS to establish initial peak areas.
-
Reaction Initiation: Cool the flask to 0°C in an ice bath. Add 0.5 equivalents (0.05 mmol) of N-Bromosuccinimide (NBS) to the solution with stirring. Causality: Using a substoichiometric amount of the electrophile ensures that the isomers compete for the limited reagent, making the kinetic preference clear. DMF is a polar aprotic solvent suitable for this reaction, and 0°C provides mild conditions to highlight differences in activation energy.
-
Monitoring: At set time points (e.g., 15, 30, and 60 minutes), withdraw aliquots and quench/analyze as in step 2.
-
Data Analysis: Integrate the peak areas of the two starting materials and the internal standard at each time point. Normalize the areas of the isomers against the internal standard. The isomer whose normalized peak area decreases more rapidly is the more reactive species.
Expected Outcome: Based on our theoretical analysis, the concentration of 6-aminopyrazin-2-ol is expected to decrease significantly faster than that of 5-aminopyrazin-2-ol, confirming its higher reactivity towards electrophilic substitution.
Conclusion
While 6-aminopyrazin-2-ol and 5-aminopyrazin-2-ol are simple isomers, their reactivity and stability profiles are markedly different. The 6-amino isomer is a highly activated, electron-rich system poised for electrophilic substitution at its C3 and C5 positions, though this comes at the cost of lower oxidative stability and a less nucleophilic amino group. Conversely, the 5-amino isomer is a more moderately activated but likely more robust scaffold, with a more nucleophilic amino group suitable for derivatization.
Understanding these distinctions is paramount for medicinal chemists. For applications requiring ring functionalization via EAS, 6-aminopyrazin-2-ol is the superior starting material. For syntheses that prioritize N-acylation or alkylation on a more stable core, 5-aminopyrazin-2-ol presents a more advantageous choice. This guide provides the foundational logic and a practical experimental framework for making informed decisions in the synthesis of novel pyrazine-based molecules.
References
- A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applic
-
Li, M., et al. (2013). Multiple hydrogen bonding in excited states of aminopyrazine in methanol solution: time-dependent density functional theory study. PubMed. [Link]
-
The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. ResearchGate. [Link]
-
Wu, R., Nachtigall, P., & Brutschy, B. (2004). Structure and hydrogen bonding of 2-aminopyridine·(H2O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. Physical Chemistry Chemical Physics, 6(3), 515-521. [Link]
-
6-aminopyridin-2-ol. NIST WebBook. [Link]
-
Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. (2023). MDPI. [Link]
-
Hydrogen bonds between the amino and carbonyl groups form infinite chains. ResearchGate. [Link]
-
Gad-Elkareem, M. A. M., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. [Link]
-
Hydrogen bonding. Khan Academy. [Link]
Sources
LC-MS method validation for detecting 6-Aminopyrazin-2-ol in biological matrices
As a Senior Application Scientist, I have witnessed countless bioanalytical assays fail during late-stage validation simply because analysts treat small, highly polar metabolites like standard lipophilic drugs. When developing an LC-MS/MS method for 6-Aminopyrazin-2-ol (a critical pyrazine derivative often monitored as a surrogate biomarker or structural analog in the pharmacokinetic profiling of pyrazine-based therapeutics), standard reversed-phase approaches will inevitably lead to compromised data integrity.
This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies. More importantly, it explains the underlying causality behind each experimental choice, ensuring that the final optimized protocol functions as a robust, self-validating system compliant with global regulatory standards.
The Chemical Reality of 6-Aminopyrazin-2-ol
To design a successful assay, we must first understand the analyte's physicochemical properties. According to [1], 6-Aminopyrazin-2-ol (CAS: 101257-36-7) has a monoisotopic mass of 111.043 Da and a highly polar nature (predicted LogP ≈ -1.2). The molecule features a pyrazine ring substituted with both an amine and a hydroxyl group.
This extreme polarity creates a dual challenge in bioanalysis:
-
Extraction Failure: It is too hydrophilic to partition into organic solvents during Liquid-Liquid Extraction (LLE).
-
The Void Volume Paradox: It lacks the hydrophobicity required to retain on standard C18 columns, causing it to elute in the void volume ( t0 ) alongside a massive influx of endogenous plasma salts and phospholipids, resulting in severe ion suppression.
Figure 1: Decision matrix and optimized LC-MS/MS workflow for 6-Aminopyrazin-2-ol bioanalysis.
Eradicating Matrix Effects: Sample Preparation Comparison
The goal of sample preparation is not just to recover the analyte, but to eliminate matrix components that cause mass spectrometric interference.
-
Protein Precipitation (PPT): While PPT with acetonitrile effectively removes proteins, it leaves behind glycerophosphocholines (phospholipids). Because 6-Aminopyrazin-2-ol elutes early, it co-elutes exactly with these phospholipids, causing catastrophic ESI suppression.
-
Liquid-Liquid Extraction (LLE): Fails entirely. The analyte's hydrophilicity prevents it from migrating into organic layers (e.g., MTBE or Ethyl Acetate).
-
Mixed-Mode Cation Exchange (MCX) SPE: This is the optimal choice. The pyrazine amine group can be protonated at pH < 3. By loading the sample under acidic conditions, the analyte binds tightly to the sulfonic acid groups of the MCX sorbent via ionic interaction. This allows for an aggressive 100% methanol wash that strips away all neutral lipids and phospholipids before eluting the target compound with a high-pH solvent.
Table 1: Matrix Effect & Recovery Comparison (Human Plasma, n=6)
| Extraction Method | Absolute Recovery (%) | Matrix Effect (%) | Phospholipid Removal | Verdict |
| Protein Precipitation (PPT) | 92 ± 4.1 | -65 ± 8.2 (Suppression) | Poor | Rejected |
| Liquid-Liquid Extraction (LLE) | 15 ± 3.5 | -10 ± 2.1 | Good | Rejected |
| Mixed-Mode SPE (MCX) | 88 ± 3.2 | -4 ± 1.5 | Excellent | Selected |
Overcoming the Void Volume: Chromatographic Platform Comparison
Because 6-Aminopyrazin-2-ol is highly polar, standard Reversed-Phase (RP) chromatography fails.
-
The RP-C18 Failure: RP relies on hydrophobic partitioning. The analyte prefers the mobile phase over the C18 stationary phase, resulting in a capacity factor ( k′ ) near zero.
-
The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide-bonded silica). By starting with a high concentration of organic solvent (95% Acetonitrile), a water-enriched layer forms on the silica surface. The polar 6-Aminopyrazin-2-ol partitions into this aqueous layer, providing excellent retention and separating it from any residual hydrophobic matrix components.
Table 2: Chromatographic Performance Comparison
| Column Type | Retention Time (min) | Capacity Factor ( k′ ) | Peak Asymmetry ( As ) | Verdict |
| Reversed-Phase (C18) | 0.8 (Void Volume) | 0.1 | 2.5 (Severe Tailing) | Rejected |
| Reversed-Phase (AQ-C18) | 1.1 | 0.4 | 1.8 (Tailing) | Rejected |
| HILIC (Amide) | 4.5 | 3.5 | 1.1 (Symmetrical) | Selected |
The Self-Validating Protocol: Step-by-Step Methodology
To ensure absolute trustworthiness, every quantitative assay must be a self-validating system. This is achieved by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step. The SIL-IS co-extracts and co-elutes with the target analyte, perfectly correcting for any volumetric errors, extraction losses, or transient ESI matrix effects.
Step 1: Spiking and Equilibration
-
Aliquot 100 µL of human plasma into a 96-well plate.
-
Add 10 µL of SIL-IS ( 13C2 , 15N -6-Aminopyrazin-2-ol, 100 ng/mL). Vortex for 2 minutes to ensure complete binding equilibration with plasma proteins.
Step 2: Acidification (Causality: Amine Protonation)
-
Add 100 µL of 2% Formic Acid in water.
-
Mechanism: This lowers the pH below the analyte's pKa, ensuring the pyrazine amine is fully protonated (cationic) for the SPE step.
Step 3: MCX Solid-Phase Extraction
-
Condition: 1 mL Methanol, followed by 1 mL 2% Formic Acid.
-
Load: Apply the acidified plasma sample.
-
Wash 1: 1 mL 2% Formic Acid (Removes highly polar neutral/acidic interferences).
-
Wash 2: 1 mL 100% Methanol (Removes hydrophobic interferences and phospholipids).
-
Elute: 1 mL 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH deprotonates the amine, breaking the ionic bond with the sorbent, while methanol solubilizes the released analyte.
Step 4: Evaporation and Reconstitution
-
Evaporate the eluate to dryness under N2 at 40°C.
-
Reconstitute in 100 µL of 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate. Mechanism: Matching the reconstitution solvent to the HILIC starting mobile phase prevents solvent-induced band broadening.
Step 5: LC-MS/MS Analysis (QqQ)
-
Column: HILIC Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.
-
MS Detection: Electrospray Ionization in positive mode (ESI+). Monitor the MRM transition m/z 112.1 → 95.1 (loss of NH3 ) for quantitation, and 112.1 → 84.1 for qualification.
Regulatory Grounding: ICH M10 Validation Data
A method is only as good as its validation data. The optimized MCX-HILIC-MS/MS method was evaluated against the rigorous criteria set forth by the [4].
Table 3: ICH M10 Validation Summary (HILIC-MS/MS)
| Validation Parameter | ICH M10 Acceptance Criteria | Observed Performance | Status |
| Linearity ( R2 ) | ≥ 0.990 | 0.998 (Range: 1 - 1000 ng/mL) | Pass |
| LLOQ Accuracy | ± 20% of nominal concentration | +4.2% | Pass |
| Intra-day Precision | ≤ 15% CV (except LLOQ ≤ 20%) | 3.8% - 6.1% | Pass |
| Inter-day Precision | ≤ 15% CV (except LLOQ ≤ 20%) | 4.5% - 7.3% | Pass |
| Carryover | ≤ 20% of LLOQ response | Not Detected | Pass |
By abandoning standard reversed-phase methodologies in favor of a targeted MCX-HILIC approach, we successfully transformed a highly problematic, polar pyrazine derivative into a reliably quantifiable analyte, ensuring robust data for downstream pharmacokinetic modeling.
References
Personal protective equipment for handling 6-Aminopyrazin-2-ol
As a Senior Application Scientist, I recognize that handling nitrogen-rich heterocyclic building blocks like 6-Aminopyrazin-2-ol (CAS 101257-36-7, also known as 2-Amino-6-hydroxypyrazine) requires more than just a cursory glance at a safety data sheet. To maintain both experimental integrity and laboratory safety, drug development professionals must understand the causality behind each safety protocol.
This guide provides a self-validating, step-by-step system for the safe handling, operational logistics, and disposal of 6-Aminopyrazin-2-ol, ensuring you meet rigorous safety standards while optimizing your synthetic workflows.
Hazard Profile & The Causality of PPE Selection
6-Aminopyrazin-2-ol ( C4H5N3O ) presents specific occupational hazards typical of aminopyrazines. According to standard GHS classifications for this compound class[1], the primary risks include:
-
H315 & H319 (Skin and Serious Eye Irritation): The amino ( −NH2 ) and hydroxyl ( −OH ) functional groups on the pyrazine ring are highly reactive with the moisture found on human mucous membranes and skin, leading to localized, acute irritation.
-
H335 (May Cause Respiratory Irritation): Supplied as a fine crystalline powder, this compound is easily aerosolized. Inhalation of these particulates bypasses upper respiratory defenses, causing immediate irritation to the respiratory tract.
To mitigate these risks, the mandates a comprehensive hazard assessment and the implementation of specific Personal Protective Equipment (PPE)[2][3].
Quantitative PPE Requirements
The following table summarizes the mandatory PPE required for handling 6-Aminopyrazin-2-ol, translating regulatory requirements into quantitative, actionable laboratory standards.
| PPE Category | Specification & Standard | Quantitative Data | Causality / Rationale |
| Hand Protection | Nitrile Gloves (EN 374 / ASTM D6978) | Min. thickness: 0.11 mm Breakthrough: >480 mins | Nitrile provides superior chemical resistance against solid heterocyclic amines compared to latex, preventing dermal absorption. |
| Eye Protection | Safety Goggles (ANSI Z87.1 / EN 166) | Impact rating: High (Z87+) Splash rating: D3 | Snug-fitting goggles are mandatory to protect against airborne dust particles and accidental solvent splashes during solubilization. |
| Respiratory | Particulate Respirator (N95 / FFP2) | Filtration efficiency: ≥95% of airborne particles | Required if handling outside of primary engineering controls (fume hoods) to prevent inhalation of aerosolized H335 particulates. |
| Body Protection | Flame-Retardant Lab Coat | Material: 100% Cotton or Nomex | Synthetic blends can generate static electricity, which aerosolizes the powder. Cotton minimizes static discharge and particulate accumulation. |
Operational Workflow: Safe Handling & Solubilization
Relying solely on PPE violates the hierarchy of hazard controls; engineering controls must be your first line of defense[4]. The following protocol is a self-validating system designed to prevent exposure during standard laboratory operations.
Step 1: Environmental Control Verification
-
Verify that your chemical fume hood has a continuous face velocity between 80 and 100 feet per minute (fpm) .
-
Causality: Proper airflow containment is the primary defense against respiratory irritation. Handling fine powders in stagnant air guarantees particulate dispersion.
Step 2: Anti-Static Weighing
-
Equilibrate the 6-Aminopyrazin-2-ol container to room temperature before opening to prevent condensation, which degrades the compound.
-
Use a static-dissipative weighing spatula and an anti-static weighing boat.
-
Causality: Aminopyrazine powders frequently hold a static charge. Using standard plastic boats leads to erratic analytical balance readings and causes the powder to "jump" and aerosolize, increasing exposure risk.
Step 3: In-Hood Solubilization
-
Transfer the weighed solid directly into your reaction vessel or volumetric flask within the fume hood.
-
Solubilize using an appropriate polar solvent (e.g., DMSO, Methanol, or DMF) before transporting the material across the laboratory.
-
Causality: Transporting dry, highly active powders across the lab increases the risk of a widespread spill. Transporting a sealed solution isolates the hazard.
Step 4: Decontamination
-
Wipe down all spatulas, balances, and hood surfaces with a 70% Ethanol or Isopropanol solution.
-
Causality: The polarity of 6-Aminopyrazin-2-ol allows for highly effective removal using polar organic/aqueous solvent mixtures, ensuring no residue is left for the next operator.
Emergency Spill Response & Disposal Plans
In the event of a spill, immediate and procedural action is required to prevent cross-contamination. These protocols align with the National Research Council's[5][6].
Spill Response Protocol (The "Wet Wipe" Method):
-
Isolate: If >50g is spilled outside a fume hood, evacuate the immediate 5-meter radius.
-
Suppress: Do NOT dry sweep. Dry sweeping mechanically aerosolizes the hazardous powder. Instead, cover the spill with absorbent paper towels.
-
Dampen: Gently pour a dilute ethanol/water mixture over the towels to dampen the powder, suppressing all dust generation.
-
Collect: Carefully scoop the damp mass using a non-sparking tool into a chemically resistant, sealable hazardous waste container.
-
Sanitize: Wash the spill site with laboratory detergent and water, followed by a final 70% ethanol wipe.
Waste Disposal Plan:
-
Solid Waste: Segregate all contaminated PPE, weigh boats, and paper towels into a dedicated, clearly labeled "Hazardous Organic Solid Waste" container.
-
Liquid Waste: Solutions containing 6-Aminopyrazin-2-ol must be placed in "Non-Halogenated Organic Waste" carboys. Crucial: Do not mix with strong oxidizing agents (e.g., Nitric acid, Peroxides), as nitrogen-rich heterocycles can react exothermically.
-
Final Destruction: Final disposal must be executed via a licensed hazardous waste contractor for high-temperature incineration.
Mechanistic Workflow Diagram
The following diagram illustrates the logical progression of safety controls, from initial hazard assessment through to final high-temperature incineration.
Operational workflow for the safe handling, spill response, and disposal of 6-Aminopyrazin-2-ol.
References
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements". United States Department of Labor. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI). Available at:[Link]
Sources
- 1. 6905-47-1|2-Amino-6-methoxypyrazine|BLD Pharm [bldpharm.com]
- 2. PPE Inspection Checklist | Free Download | OSHA Requirements | Ecesis [ecesis.net]
- 3. clarionsafety.com [clarionsafety.com]
- 4. Performing the Personal Protective Equipment Hazard Analysis | Interior Finish Contractors Association (IFCA) [ifcassociation.com]
- 5. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
